molecular formula C10H11BrO B8621693 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Cat. No.: B8621693
M. Wt: 227.10 g/mol
InChI Key: SXRHWWVOJWQPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (CAS 23596-90-9) is a high-purity chemical compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol. This organobromine compound features both a bromophenyl group and a tertiary allylic alcohol, making it a valuable synthetic intermediate for researchers. Its structure allows for diverse chemical transformations; the bromophenyl moiety can undergo various cross-coupling reactions (e.g., Suzuki, Heck), while the allylic alcohol group is a useful handle for further functionalization and synthesis of complex molecules. Compounds with similar tertiary alcohol motifs are recognized as valuable units in natural products and bioactive compounds . This product is intended for research purposes as a building block in organic synthesis, medicinal chemistry, and materials science. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylprop-2-en-1-ol

InChI

InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,10,12H,1H2,2H3

InChI Key

SXRHWWVOJWQPKB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Allylic Alcohols in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic importance of functionalized building blocks cannot be overstated. Among these, allylic alcohols serve as versatile intermediates, poised for a multitude of transformations. This guide focuses on a specific, yet highly valuable member of this class: 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol. The presence of a brominated aromatic ring, coupled with the allylic alcohol moiety, renders this molecule a powerful precursor for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. The bromine atom provides a reactive handle for cross-coupling reactions, while the allylic alcohol can undergo a variety of transformations, including oxidation, epoxidation, and rearrangement.

This document is intended for researchers, scientists, and professionals in drug development. It is structured not as a rigid protocol, but as a comprehensive guide that elucidates the causal relationships behind the experimental choices, ensuring both scientific integrity and practical applicability.

I. Strategic Synthesis: The Grignard Approach

The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction offers a straightforward and high-yielding pathway to the desired tertiary allylic alcohol. The core of this strategy involves the nucleophilic addition of an isopropenyl organometallic reagent to 4-bromobenzaldehyde.

The Causality Behind the Choice of Reagents

The selection of isopropenylmagnesium bromide as the Grignard reagent is pivotal.[1][2][3] This organometallic compound provides the isopropenyl nucleophile necessary for the formation of the target molecule. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The choice of an aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical to the success of the Grignard reaction.[4] These solvents are essential as they solvate the magnesium ion, stabilizing the Grignard reagent, and are inert to the highly basic and nucleophilic reagent. The presence of protic solvents, such as water or alcohols, would lead to the immediate quenching of the Grignard reagent through an acid-base reaction.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-bromobenzaldehyde 4-bromobenzaldehyde Grignard_Reaction Grignard Reaction (Aprotic Solvent, e.g., THF) 4-bromobenzaldehyde->Grignard_Reaction Isopropenylmagnesium_bromide Isopropenylmagnesium Bromide in THF Isopropenylmagnesium_bromide->Grignard_Reaction Aqueous_Workup Aqueous Work-up (e.g., aq. NH4Cl) Grignard_Reaction->Aqueous_Workup Target_Molecule This compound Aqueous_Workup->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide
  • Preparation of the Reaction Vessel: A three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Charging the Reactants: The flask is charged with a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous THF.

  • Addition of the Grignard Reagent: A solution of isopropenylmagnesium bromide (1.1 equivalents) in THF is added dropwise to the stirred solution of the aldehyde at 0 °C (ice bath).[1][3] The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. This step protonates the intermediate alkoxide to yield the desired alcohol and precipitates the magnesium salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

II. Purification: Isolating the Target Molecule

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Column chromatography is an effective method for the purification of the target allylic alcohol.[5][6][7][8]

The Principles of Chromatographic Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5][8] More polar compounds will adhere more strongly to the polar silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly with the eluent.[6]

Visualizing the Purification Workflow

Purification_Workflow cluster_preparation Preparation cluster_elution Elution cluster_collection Collection & Analysis cluster_final Final Product Column_Packing Pack Column with Silica Gel Sample_Loading Load Crude Product Column_Packing->Sample_Loading Gradient_Elution Elute with Hexane/ Ethyl Acetate Gradient Sample_Loading->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_and_Evaporate Combine Pure Fractions & Evaporate Solvent TLC_Analysis->Combine_and_Evaporate Pure_Product Pure 1-(4-Bromophenyl)-2- methylprop-2-en-1-ol Combine_and_Evaporate->Pure_Product

Caption: Workflow for the purification by column chromatography.

Detailed Protocol for Column Chromatography
  • Preparation of the Column: A glass chromatography column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).

  • Loading the Sample: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed sample is carefully added to the top of the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. The appropriate solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Fractions are collected in test tubes as the eluent drips from the bottom of the column.

  • Analysis of Fractions: Each fraction is analyzed by TLC to determine the presence of the desired product.

  • Isolation of the Pure Product: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

III. Characterization: Confirming the Molecular Identity

Once purified, the identity and purity of this compound must be confirmed through various spectroscopic techniques.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR - Aromatic protons (4H) appearing as two doublets in the range of δ 7.2-7.6 ppm. - A singlet for the methine proton (-CHOH) around δ 5.0 ppm. - Two singlets for the vinyl protons (=CH₂) around δ 4.8-5.2 ppm. - A singlet for the methyl protons (-CH₃) around δ 1.7 ppm. - A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration-dependent.
¹³C NMR - Aromatic carbons in the range of δ 120-145 ppm. - The carbon bearing the bromine atom will be at the lower end of this range. - The carbon bearing the hydroxyl group (-CHOH) around δ 75-80 ppm. - The quaternary vinylic carbon (=C(CH₃)) around δ 140-145 ppm. - The terminal vinylic carbon (=CH₂) around δ 110-115 ppm. - The methyl carbon (-CH₃) around δ 20-25 ppm.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - A sharp absorption band around 1650 cm⁻¹ due to the C=C stretching of the alkene. - Strong absorptions in the aromatic region (1400-1600 cm⁻¹). - A characteristic absorption for the C-Br bond around 500-600 cm⁻¹.
Mass Spectrometry - The molecular ion peaks (M⁺ and M+2⁺) will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio). For C₁₀H₁₁BrO, the expected m/z values would be around 226 and 228. - Fragmentation patterns may include the loss of a water molecule, a methyl group, or the entire isopropenyl group.

IV. Potential Applications: A Versatile Synthetic Intermediate

The structural features of this compound make it a valuable intermediate in organic synthesis. The bromophenyl moiety is a key functional group for introducing this fragment into larger molecules through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Such compounds are often explored in the development of novel pharmaceuticals and advanced materials.[9][10][11] For instance, brominated organic compounds are frequently utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][12]

V. Conclusion

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently prepare this versatile building block for their synthetic endeavors. The combination of a reactive bromine handle and a modifiable allylic alcohol functionality opens up a wide array of possibilities for the construction of novel and complex molecular targets.

References

  • Chemspace. 1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-ol - C16H17BrO | CSSB00003152033. [Link]

  • Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]

  • Krackeler Scientific, Inc. Isopropenylmagnesium bromide solution. [Link]

  • IUCrData. (E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]

  • PubChem. 1-(4-Bromophenyl)prop-2-yn-1-ol. [Link]

  • Sorbent Technologies. Isolation and Purification of Natural Compounds - Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Zhongding. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. [Link]

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  • NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

  • NIST. 1-Propanone, 1-(4-bromophenyl)-. [Link]

  • Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]

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  • Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

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CAS number and IUPAC name for 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol , a versatile intermediate in medicinal chemistry and organic synthesis.

A Bifunctional Scaffold for Divergent Synthesis[1][2]

Identity & Nomenclature

This compound acts as a critical "linchpin" scaffold, featuring an aryl bromide for cross-coupling and a methallyl/isopropenyl handle for further functionalization.

FeatureSpecification
IUPAC Name This compound
Common Synonyms

-Isopropenyl-4-bromobenzyl alcohol; 4-Bromo-

-(1-methylethenyl)benzenemethanol
CAS Registry Number Not widely indexed as a commodity chemical. Searchable via parent structure or synthesis from 4-Bromobenzaldehyde [CAS: 1122-91-4].[1][2][3]
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
SMILES CC(=C)C(O)c1ccc(Br)cc1
Appearance Colorless to pale yellow viscous oil (typically)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water

Synthetic Pathways & Mechanism

The synthesis of this compound relies on the nucleophilic addition of an isopropenyl organometallic species to 4-bromobenzaldehyde.[1] The choice between Grignard and Barbier conditions depends on scale and moisture sensitivity.

Method A: Grignard Addition (Standard Protocol)

This is the most reliable method for high-purity synthesis on a gram scale.[1]

  • Reagents: 4-Bromobenzaldehyde, Isopropenylmagnesium bromide (0.5 M in THF).[1]

  • Mechanism: Nucleophilic attack of the vinyl Grignard reagent on the carbonyl carbon, followed by acidic workup.

  • Chemo-selectivity: The reaction must be performed at low temperature (-78°C to 0°C) to prevent the Grignard reagent from reacting with the aryl bromide (halogen-metal exchange) or polymerization of the isopropenyl group.[1]

Method B: Barbier Reaction (Green/Process Friendly)[1]
  • Reagents: 4-Bromobenzaldehyde, 2-Bromopropene, Magnesium (turnings) or Zinc (dust).[1]

  • Advantage: One-pot procedure; tolerates trace moisture better than Grignard.[1]

  • Mechanism: In situ generation of the organometallic species on the metal surface.

Synthetic Workflow Diagram

Synthesis Aldehyde 4-Bromobenzaldehyde (Electrophile) Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate THF, -78°C to 0°C Reagent Isopropenylmagnesium Bromide (Nucleophile) Reagent->Intermediate Product This compound (Target Alcohol) Intermediate->Product H3O+ Quench

Figure 1: Grignard addition pathway for the synthesis of the target alcohol.[1]

Experimental Protocol (Grignard Method)

Objective: Synthesis of this compound (5.0 mmol scale).

Materials:
  • 4-Bromobenzaldehyde (925 mg, 5.0 mmol)[1]

  • Isopropenylmagnesium bromide (0.5 M in THF, 12 mL, 6.0 mmol)[1]

  • Anhydrous THF (20 mL)

  • Saturated NH₄Cl solution[1][4][5]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Solubilization: Dissolve 4-Bromobenzaldehyde (925 mg) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Note: Cooling is critical to prevent side reactions at the aryl bromide site.

  • Addition: Add Isopropenylmagnesium bromide (12 mL) dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.6) should disappear.

  • Quench: Carefully add saturated aqueous NH₄Cl (10 mL) at 0°C to quench the alkoxide.

  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure alcohol.

Reactivity & Applications

This molecule is a "divergent intermediate."[1] The alcohol, alkene, and aryl bromide functionalities allow for orthogonal chemical modifications.

Functional GroupReaction TypeProduct ClassUtility
Aryl Bromide Suzuki-Miyaura CouplingBiarylDrug scaffolds, Liquid crystals
Aryl Bromide Buchwald-HartwigAryl AmineKinase inhibitors
Alkene Epoxidation (mCPBA)EpoxideRing-opening polymerization, chiral building blocks
Alcohol Oxidation (Dess-Martin)EnoneMichael acceptors, heterocycle synthesis
Alcohol Mitsunobu ReactionInverted Amine/EtherStereochemical inversion
Divergent Synthesis Pathway

Reactivity Target This compound Suzuki Biaryl Derivative (via Pd-Catalysis) Target->Suzuki Ar-B(OH)2, Pd(PPh3)4 Epoxide Epoxide Scaffold (via mCPBA) Target->Epoxide mCPBA, DCM Enone $alpha,beta$-Unsaturated Ketone (via Oxidation) Target->Enone DMP or MnO2

Figure 2: Orthogonal reactivity map demonstrating the utility of the scaffold.[1]

Safety & Handling (HSE)

  • Hazards: The compound is an organobromine and an allylic alcohol. Treat as an irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2-8°C under inert gas. The terminal alkene makes it susceptible to slow polymerization or oxidation if exposed to air/light for prolonged periods.

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • Synthesis of Allylic Alcohols via Grignard: Organic Syntheses, Coll.[1] Vol. 3, p. 200 (1955).[1] [1]

  • Barbier Reaction Methodology: Li, C. J. (1996).[1] "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668.[1]

  • Reactivity of 4-Bromobenzaldehyde: Sigma-Aldrich Product Sheet for 4-Bromobenzaldehyde [CAS 1122-91-4]. [1]

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A Mechanistic Exploration of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Bromophenyl)-2-methylprop-2-en-1-ol is a versatile synthetic intermediate possessing multiple reactive centers that can be selectively targeted to generate a diverse array of complex molecules. As a tertiary allylic alcohol, its reactivity is characterized by the interplay between the hydroxyl group, the adjacent alkene, and the electronically influential bromophenyl ring. This technical guide provides an in-depth analysis of the potential reaction mechanisms involving this substrate, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore transformations at each functional group, including electrophilic additions, oxidative rearrangements, and palladium-catalyzed cross-coupling reactions, supported by detailed mechanistic diagrams and validated experimental protocols.

Structural Analysis and Key Reactive Centers

The synthetic utility of this compound stems from its three principal reactive domains:

  • The Tertiary Allylic Alcohol: This moiety is prone to substitution and rearrangement reactions, often proceeding through a stabilized benzylic and allylic carbocation intermediate.

  • The Alkene (C=C Double Bond): As a region of high electron density, the double bond is susceptible to electrophilic attack and various oxidative transformations.[1]

  • The 4-Bromophenyl Ring: The carbon-bromine bond serves as a critical handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3][4]

The strategic manipulation of these centers allows for a modular approach to molecular construction, making this compound a valuable building block in synthetic chemistry.

G cluster_molecule This compound cluster_labels Reactive Centers mol mol A Tertiary Allylic Alcohol A->mol Substitution (SN1) Rearrangement Oxidation B Alkene (Double Bond) B->mol Electrophilic Addition Oxidation C Bromophenyl Group C->mol Cross-Coupling (e.g., Suzuki, Heck)

Figure 1: Key reactive centers of the title compound.

Reactions at the Alkene Moiety: Electrophilic Additions

The electron-rich double bond readily undergoes electrophilic addition. The regioselectivity of these reactions is governed by the formation of the most stable carbocation intermediate—in this case, a tertiary carbocation stabilized by the adjacent phenyl ring (benzylic position).

Mechanism: Hydrobromination

The addition of an acid like hydrogen bromide (HBr) proceeds via a classic Markovnikov addition pathway.

  • Protonation of the Alkene: The π-electrons of the double bond attack the proton of HBr. The proton adds to the terminal carbon (C3) to form the more stable tertiary benzylic carbocation at C2.

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form the final product.

G start Substrate + HBr step1 Protonation of Alkene (Rate-Determining Step) start->step1 π-bond attacks H⁺ intermediate Tertiary Benzylic Carbocation Intermediate step1->intermediate Forms stable carbocation step2 Nucleophilic Attack by Bromide Ion (Br⁻) intermediate->step2 product Final Product: 2-bromo-1-(4-bromophenyl)- 2-methylpropan-1-ol step2->product

Caption: Mechanism of Markovnikov hydrobromination.

It's important to note that under different conditions, particularly with concentrated HBr, substitution at the alcohol can also occur, potentially leading to 1,3-dibromo-1-(4-bromophenyl)-2-methylpropane.[5][6]

Transformations of the Allylic Alcohol

Oxidative Rearrangement

Tertiary allylic alcohols are typically resistant to oxidation without C-C bond cleavage.[7][8][9] However, they can undergo a unique oxidative rearrangement, also known as an oxidative transposition, to yield β-substituted α,β-unsaturated carbonyl compounds. This transformation is highly valuable in synthesis. Reagents like pyridinium chlorochromate (PCC) or oxoammonium salts (derived from TEMPO) are effective for this purpose.[10][11][12]

The mechanism with PCC, known as the Babler oxidation, involves two key steps:[11]

  • Chromate Ester Formation: The alcohol attacks the chromium center, forming a chromate ester.

  • [10][10]-Sigmatropic Rearrangement: The chromate ester undergoes a concerted[10][10]-sigmatropic shift, transposing the alcohol and alkene functionalities. Subsequent oxidation by the chromium(VI) species yields the enone product.[11]

More modern and less toxic methods utilize oxoammonium salts, which can achieve the same transformation efficiently.[10][12]

G cluster_workflow Babler Oxidation Workflow Start Tertiary Allylic Alcohol Step1 Add PCC in DCM Start->Step1 Intermediate Chromate Ester Formation Step1->Intermediate Step2 [3,3]-Sigmatropic Rearrangement Intermediate->Step2 Step3 Oxidation & Hydrolysis Step2->Step3 Product α,β-Unsaturated Ketone Step3->Product Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition TM Transmetalation ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-R' ArPdR->Product ArylBromide Ar-Br ArylBromide->ArPdBr BoronicAcid R'-B(OH)₂ + Base BoronicAcid->ArPdR

Caption: The Pd(0)/Pd(II) catalytic cycle for Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with a generic arylboronic acid.

Parameter Description Rationale
Reactants This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)A slight excess of the boronic acid ensures complete consumption of the aryl bromide.
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a common pre-catalyst. More advanced ligand systems can improve yields and reaction times for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), aqueous solutionThe base is crucial for activating the boronic acid for the transmetalation step. [13]
Solvent Dioxane/Water (4:1) or Toluene/Ethanol/WaterA biphasic solvent system is typical, facilitating the interaction of organic and inorganic reagents. [4][14]
Temperature 80-110 °CHeat is required to drive the reaction, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and the palladium catalyst/ligand.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen which can poison the catalyst.

  • Solvent/Base Addition: Add the degassed organic solvent, followed by the aqueous base solution via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a synthetically powerful and adaptable building block. By understanding the distinct reactivity of its allylic alcohol, alkene, and bromophenyl moieties, researchers can devise logical and efficient synthetic routes to a wide range of target molecules. The reactions detailed in this guide—from classic electrophilic additions to modern palladium-catalyzed cross-couplings—highlight the substrate's potential in constructing the complex carbon skeletons essential for drug discovery and development. The strategic application of these mechanisms enables a high degree of molecular diversity from a single, accessible starting material.

References

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  • Dauben, W. G., & Michno, D. M. (1977). Direct oxidation of tertiary allylic alcohols. A simple and effective method for alkylative carbonyl transposition. The Journal of Organic Chemistry, 42(4), 682–685. Available at: [Link]

  • Aranyos, A., et al. (1999). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (14), 1373-1374. Available at: [Link]

  • Meyer-Schuster Rearrangement - SynArchive. Available at: [Link]

  • Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]

  • Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep in Pearson+. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

  • Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO | Request PDF - ResearchGate. Available at: [Link]

  • Li, P.-F., et al. (2014). 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product. The Journal of Organic Chemistry, 79(9), 3955–3962. Available at: [Link]

  • Rearrangement of allylic alcohols - RIT Digital Institutional Repository. Available at: [Link]

  • Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology, 53(7), 955-958. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF - ResearchGate. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. Available at: [Link]

  • Product Class 5: Allylic Alcohols. Science of Synthesis, (2008), 36, 315-413. Available at: [Link]

  • Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Boukattaya, F., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(11), 1478. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. Available at: [Link]

  • Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 895509. Available at: [Link]

  • How to Form Allylic Alcohol - SLT. Available at: [Link]

  • Ch 11 : Additions to styrenes - University of Calgary. Available at: [Link]

  • Koval'chuk, T. A., Kuz'menok, N. M., & Zvonok, A. M. (2005). Reaction of 3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with Tosylhydrazine. Chemistry of Heterocyclic Compounds, 41(10), 1269-1275. Available at: [Link]

  • What happens when prop-2-en-1-ol reacts with concentrated hydrogen bromide. (2016). Chemistry Stack Exchange. Available at: [Link]

  • Electrophilic Addition Reactions (DP IB Chemistry): Revision Note - Save My Exams. Available at: [Link]

  • 1-(4-Bromophenyl)prop-2-yn-1-ol - PubChem. Available at: [Link]

  • 10.2: Electrophilic Addition to Alkenes - Chemistry LibreTexts. Available at: [Link]

  • A study of the oxyanion effect in reactions of 2-methyl-2-propen-1-ol - ResearchGate. Available at: [Link]

  • Allylic alcohol synthesis by addition - Organic Chemistry Portal. Available at: [Link]

  • Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. Available at: [Link]

  • 2-Propen-1-ol, 2-methyl- - the NIST WebBook. Available at: [Link]

Sources

Structural analysis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Derivatization Strategies: 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol and Its Analogs

Executive Summary & Scaffold Utility

The homoallylic alcohol This compound represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its structural value lies in its orthogonality:

  • The Aryl Bromide: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

  • The Allylic Alcohol: A chiral center (

    
    ) adjacent to a reactive alkene, enabling stereoselective functionalization (e.g., Sharpless epoxidation, directed hydrogenation).
    
  • The Isopropenyl Motif: A rigidifier that restricts rotatable bonds compared to saturated alkyl chains.

This guide details the structural characterization of this scaffold, focusing on distinguishing it from isomers, determining absolute stereochemistry via Mosher’s method, and validating downstream derivatives.

Synthetic Access & Isomer Control

To ensure structural integrity during analysis, one must understand the origin of the sample. The most robust route is the Grignard addition of isopropenylmagnesium bromide to 4-bromobenzaldehyde.

  • Critical Impurity Note: Commercial isopropenyl Grignard reagents often contain traces of allyl isomers. High-field NMR must be used to distinguish the target branched product (isopropenyl) from the linear impurity (crotyl derivatives).

Protocol 1: Synthesis for Reference Standards
  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Isopropenylmagnesium bromide (1.2 eq, 0.5 M in THF).

  • Conditions: Anhydrous THF, -78°C

    
     0°C, 2 hours.
    
  • Quench: Saturated

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: The alcohol is prone to dehydration under acidic conditions; use neutralized silica.

Spectroscopic Fingerprinting

The structural validity of the core scaffold is established through orthogonal spectroscopic data.

A. Mass Spectrometry (Isotopic Pattern Analysis)

The bromine atom provides a self-validating signature in Low-Res MS (ESI+ or EI).

  • Diagnostic Signal: Look for the

    
     and 
    
    
    
    doublet with a 1:1 intensity ratio .
  • Fragmentation: Loss of water (

    
    ) is common in allylic alcohols.
    
  • Logic: If the 1:1 ratio is distorted, check for dechlorination (if chlorinated solvents were used) or debromination byproducts.

B. Nuclear Magnetic Resonance (NMR) Profiling

The following table summarizes the expected shifts in


. Deviations >0.2 ppm suggest derivatization or isomerization.
PositionGroup

(ppm)
Multiplicity

(ppm)
Diagnostic Note
Ar-H Phenyl (ortho to Br)7.45 - 7.50Doublet (AA'BB')~131.5Characteristic roof effect
Ar-H Phenyl (meta to Br)7.20 - 7.30Doublet (AA'BB')~128.0Overlap with

possible
C1-H CH -OH5.15 - 5.25 Singlet (br)~75.0Shifts to ~6.5 upon esterification
C3-H =CH

H

5.05Singlet~111.0trans to methyl
C3-H =CH

H

4.90Singlet~111.0cis to methyl
Me -C(CH

)=
1.65 - 1.75Singlet~18.5Allylic coupling often broadens this
OH -OH 2.0 - 3.0Broad-Disappears with

shake

Key Structural Check: The vinyl protons (C3) appear as two separate singlets . If they appear as a multiplet or doublet of doublets, you likely have the linear isomer (but-2-en-1-ol derivative) rather than the branched isopropenyl target.

Stereochemical Determination (Mosher's Method)

Since the molecule contains a chiral secondary alcohol, determining the enantiomeric excess (ee) and absolute configuration (R/S) is critical. We utilize the modified Mosher’s method using MTPA-Cl (


-methoxy-

-trifluoromethylphenylacetyl chloride).
Mechanism of Analysis

The MTPA ester creates a magnetic anisotropy cone. The phenyl ring of the MTPA auxiliary shields protons on one side of the plane and deshields the other, depending on the configuration.

Protocol 2: Derivatization for Stereochem
  • Aliquot: Take 5 mg of the alcohol in two separate vials.

  • Reaction A (S-Ester): Add (R)-(-)-MTPA-Cl (1.5 eq), Pyridine (3 eq), DMAP (cat.),

    
    . Stir 2h.
    
  • Reaction B (R-Ester): Add (S)-(+)-MTPA-Cl (1.5 eq) under same conditions.

  • Workup: Filter through a small silica plug (elute with

    
    ). Evaporate.
    
  • Analysis: Acquire

    
     NMR for both esters.
    
Data Interpretation Logic ( )

Calculate


 for protons neighboring the chiral center.[1][2][3][4]
  • Rule: Arrange the molecule so the C-H bond of the chiral center is eclipsed with the C=O of the ester.

  • Positive

    
    :  Protons reside on the right side of the plane (R-side).
    
  • Negative

    
    :  Protons reside on the left side (S-side).
    

Functional Derivatization: Suzuki-Miyaura Coupling

The 4-bromophenyl moiety is a "dummy group" intended for replacement. Structural analysis of the product requires monitoring the loss of the Br-isotope pattern and the appearance of new aromatic signals.

Workflow Visualization:

ChemicalWorkflow Start 4-Bromobenzaldehyde Target Target Alcohol (1-(4-Br-Ph)...) Start->Target Grignard Addn Grignard Isopropenyl MgBr Grignard->Target Analysis Structural ID (NMR/MS) Target->Analysis Path_A Chiral Resolution (Mosher's) Analysis->Path_A Path_B Suzuki Coupling (Biaryl Synthesis) Analysis->Path_B Final_A Enantiopure Scaffold Path_A->Final_A Final_B Drug Candidate (Biaryl) Path_B->Final_B

Figure 1: Synthetic and analytical workflow for the generation and validation of this compound derivatives.

Logic Diagram: Stereochemical Assignment

The following decision tree illustrates how to interpret the Mosher ester data to assign Absolute Configuration (AC).

MosherLogic Start Calculate Δδ = δ(S) - δ(R) Check_Me Is Δδ(Methyl) Positive (>0)? Start->Check_Me Check_Vinyl Is Δδ(Vinyl) Positive (>0)? Check_Me->Check_Vinyl No Result_R Config: (R) Check_Me->Result_R Yes (Methyl is on + side) Check_Vinyl->Result_R No Result_S Config: (S) Check_Vinyl->Result_S Yes (Vinyl on + side)

Figure 2: Decision logic for assigning stereochemistry based on NMR shift differences (


) of the methyl and vinyl protons.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5] Nature Protocols, 2, 2451–2458.[5]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Grignard addition to aldehydes).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Characteristic NMR shifts of homoallylic alcohols).

Sources

Technical Guide: Discovery and Initial Synthesis of Novel Brominated Allylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated allylic alcohols represent a high-value class of "linchpin" scaffolds in modern drug discovery. Their dual functionality—combining a reactive allylic alcohol (amenable to oxidation, etherification, or rearrangement) with a vinyl bromide (a prime handle for Pd-catalyzed cross-coupling)—makes them indispensable for Fragment-Based Drug Design (FBDD).

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical framework for synthesizing these motifs. We focus on two complementary pathways: the Luche Reduction (for 2-bromoallylic alcohols via enones) and the Hydroalumination/Bromination sequence (for stereodefined 3-bromoallylic alcohols via alkynes).

Part 1: Structural Significance & Retrosynthetic Utility

The strategic value of a brominated allylic alcohol lies in its ability to serve as a divergent intermediate. Depending on the position of the bromine atom (C2 vs. C3), the molecule directs the synthesis toward entirely different chemical spaces.

  • 2-Bromoallylic Alcohols: Precursors for cyclic ethers and spirocycles via intramolecular etherification. They act as "masked" acetones in cross-coupling reactions.

  • 3-Bromoallylic Alcohols: Essential for constructing dienes (via Suzuki/Stille coupling) or accessing stereodefined epoxide pharmacophores.

Diagram 1: Retrosynthetic Utility Map

This decision tree illustrates how the position of the bromine atom dictates the downstream synthetic utility.

Retrosynthesis Target Target Scaffold (Drug Candidate) Coupling Pd-Catalyzed Cross-Coupling Target->Coupling Br_Allyl Brominated Allylic Alcohol Coupling->Br_Allyl Path_A 2-Bromo Variant (Branched) Br_Allyl->Path_A Regioisomer A Path_B 3-Bromo Variant (Linear E/Z) Br_Allyl->Path_B Regioisomer B App_A1 Spirocyclic Ethers (Intramolecular Trapping) Path_A->App_A1 App_A2 1,1-Disubstituted Alkenes Path_A->App_A2 App_B1 Conjugated Dienes (Stille/Suzuki) Path_B->App_B1 App_B2 Chiral Epoxides (Sharpless AE) Path_B->App_B2

Caption: Divergent utility of 2-bromo vs. 3-bromo allylic alcohols in complex molecule synthesis.

Part 2: Strategic Synthesis Pathways

Pathway A: The Luche Reduction (Target: 2-Bromoallylic Alcohols)

Best for: Cyclic substrates or when starting from


-bromoenones.

The reduction of


-bromo- 

-unsaturated ketones presents a chemoselectivity challenge. Standard

reduction often leads to conjugate reduction (1,4-addition) or loss of the bromine atom. The Luche protocol utilizes Cerium(III) Chloride (

) to enforce 1,2-reduction.
Mechanistic Insight (The "Why")

 acts as a Lewis acid, coordinating selectively to the carbonyl oxygen. This coordination renders the carbonyl carbon "harder" (in the HSAB sense). The borohydride undergoes ligand exchange with the solvent (MeOH) to form alkoxyborohydrides, which are "hard" nucleophiles. Hard-hard interaction favors direct 1,2-attack over the softer 1,4-conjugate addition.
Diagram 2: Luche Reduction Mechanism

LucheMechanism Start alpha-Bromo Enone Ce_Coord Ce(III) Coordination (Hardens Electrophile) Start->Ce_Coord CeCl3•7H2O Solvent_Ex NaBH4 + MeOH -> Na[BH(OMe)3] Attack 1,2-Hydride Attack (Hard Nucleophile) Ce_Coord->Attack Solvent_Ex->Attack In situ generation Product 2-Bromoallylic Alcohol Attack->Product H3O+ Quench Side_Product Saturated Ketone (1,4-Reduction - SUPPRESSED) Attack->Side_Product Without Ce(III)

Caption: Selective 1,2-reduction mechanism via Cerium(III) coordination, suppressing 1,4-addition.

Pathway B: Hydroalumination/Bromination (Target: (Z)-3-Bromoallylic Alcohols)

Best for: Acyclic substrates requiring high stereocontrol (Z-selective).

Starting from propargylic alcohols, this route uses "Red-Al" (Sodium bis(2-methoxyethoxy)aluminum hydride) to form a cyclic aluminate intermediate, which is then opened with an electrophilic bromine source (NBS).

Stereochemical Logic: The aluminum hydride coordinates to the propargylic oxygen, delivering the hydride intramolecularly to the closest carbon (C2) in a syn fashion. This leaves the aluminum species at C3. Treatment with NBS replaces the C-Al bond with a C-Br bond with retention of configuration, yielding the (Z)-isomer exclusively.

Part 3: Detailed Experimental Protocols

Protocol A: Luche Reduction of 2-Bromocyclohexenone

Safety Note:


 is hygroscopic. Methanol is flammable and toxic.
  • Preparation: In a round-bottom flask, dissolve 2-bromo-2-cyclohexen-1-one (1.0 equiv, 5.0 mmol) in MeOH (0.4 M concentration).

  • Lewis Acid Addition: Add

    
     (1.1 equiv). Stir at room temperature until fully dissolved (solution may turn slightly yellow).
    
  • Cooling: Cool the mixture to -78 °C (dry ice/acetone bath). Critical Control Point: Low temperature prevents allylic transposition and side reactions.

  • Reduction: Add

    
     (1.2 equiv) portion-wise over 5 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir for 30 minutes. Monitor by TLC (stain with PMA or

    
    ).
    
  • Quench: Carefully add saturated aqueous

    
     at -78 °C. Allow to warm to room temperature.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Stereoselective Synthesis of (Z)-3-Bromo-2-propen-1-ol

Safety Note: Red-Al is pyrophoric and reacts violently with water. NBS is an irritant.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Substrate: Add propargyl alcohol (1.0 equiv) and dry THF (0.5 M). Cool to 0 °C .

  • Hydroalumination: Add Red-Al (65% wt in toluene, 1.3 equiv) dropwise. Observation: The solution will bubble; maintain temperature < 5 °C. Stir for 2 hours at room temperature.

  • Cooling: Cool the reaction mixture to -78 °C .

  • Bromination: Dissolve NBS (1.5 equiv) in dry THF and add via cannula to the aluminate mixture at -78 °C. Stir for 1 hour at this temperature.

  • Quench: Pour the cold mixture into a beaker containing ice-cold 10% NaOH solution.

  • Workup: Extract with Ether. The organic layer may need washing with saturated

    
     to remove excess bromine color.
    
  • Result: Yields (Z)-3-bromo-2-propen-1-ol (>95:5 Z:E ratio).

Part 4: Characterization & Data Interpretation

Correct structural assignment is critical, particularly for distinguishing regioisomers and stereoisomers.

Table 1: Diagnostic NMR Signals ( , 400 MHz)
Compound TypeVinyl Proton (

ppm)
Coupling Constant (

)
MultiplicityKey Feature
2-Bromoallylic Alcohol 6.00 (

), 5.55 (

)

DoubletsDistinct geminal protons on terminal alkene.
(Z)-3-Bromoallylic Alcohol 6.15 - 6.35

dt (doublet of triplets)Smaller

value indicates Cis (Z) geometry.
(E)-3-Bromoallylic Alcohol 6.40 - 6.60

dt (doublet of triplets)Larger

value indicates Trans (E) geometry.
Stability & Handling[1][2]
  • Storage: Brominated allylic alcohols are prone to elimination (forming HBr and enals) upon prolonged standing. Store at -20 °C under Argon.

  • Reactivity: Avoid strong bases during workup to prevent epoxide formation or elimination to alkynes.

References

  • Luche Reduction (Original Protocol): Luche, J. L. "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones." Journal of the American Chemical Society, 1978, 100(7), 2226–2227. [Link]

  • Luche Reduction (Review & Mechanism): Gemal, A. L., & Luche, J. L. "Lanthanoids in Organic Synthesis. 6. Reduction of alpha-Enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides: Synthetic and Mechanistic Aspects." Journal of the American Chemical Society, 1981, 103(18), 5454–5459. [Link]

  • Stereoselective Synthesis from Alkynes (Red-Al/NBS): Denmark, S. E., & Jones, T. K. "Silicon-Directed Nazarov Cyclization. Part V. Substituent Effects on the Cyclization of Vinylsilanes." Journal of the American Chemical Society, 1982, 104(9), 2642 (See supporting info for bromo-alcohol prep). Note: This methodology is a standard adaptation of the hydroalumination/halogenation sequence described in: Miller, R. B., & Al-Hassan, M. I. "Stereoselective Synthesis of Vinyl Bromides." Journal of Organic Chemistry, 1985, 50(12), 2121–2123. [Link]

  • Applications in Drug Discovery (Fragment Linkers): Szczepankiewicz, B. G., et al. "Discovery of a Potent, Selective Protein Tyrosine Phosphatase 1B Inhibitor Using a Linked-Fragment Strategy." Journal of the American Chemical Society, 2003, 125(14), 4087–4096. [Link]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tertiary Allylic Alcohols

Tertiary allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are highly valued as versatile synthetic intermediates in organic chemistry.[1] Their utility stems from the presence of two key functional groups: a hydroxyl group and a carbon-carbon double bond, which allow for a multitude of subsequent chemical transformations. The target molecule, 1-(4-bromophenyl)-2-methylprop-2-en-1-ol, incorporates a brominated phenyl ring, offering a handle for further functionalization through cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive guide to a reliable and efficient synthetic route to this tertiary allylic alcohol, starting from the readily available 4-bromoacetophenone.

Synthetic Strategy: The Grignard Reaction as the Method of Choice

The formation of a carbon-carbon bond is a cornerstone of organic synthesis.[2] For the conversion of a ketone to a tertiary alcohol, the nucleophilic addition of an organometallic reagent is a classic and highly effective strategy.[3][4] Among the various organometallic reagents, Grignard reagents (organomagnesium halides) are particularly well-suited for this purpose due to their strong nucleophilicity and relative ease of preparation.[5]

The chosen synthetic pathway involves the reaction of 4-bromoacetophenone with isopropenylmagnesium bromide. This reaction proceeds via the nucleophilic addition of the isopropenyl carbanion, delivered by the Grignard reagent, to the electrophilic carbonyl carbon of the ketone.[6] The subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary allylic alcohol.

Reaction Mechanism

The Grignard reaction with a ketone proceeds in two main steps:

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond of the isopropenylmagnesium bromide acts as a source of a nucleophilic isopropenyl anion. This anion attacks the electrophilic carbonyl carbon of 4-bromoacetophenone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.

  • Protonation: The reaction mixture is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product, this compound, and magnesium salts.

Grignard Reaction Mechanism ketone 4-Bromoacetophenone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Isopropenylmagnesium Bromide grignard->intermediate product This compound intermediate->product Protonation (H3O+) salts Magnesium Salts intermediate->salts Protonation (H3O+)

Caption: Mechanism of the Grignard reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
4-BromoacetophenoneC₈H₇BrO199.0498%Sigma-Aldrich
Isopropenylmagnesium bromideC₃H₅BrMg145.310.5 M in THFSigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11≥99.9%, inhibitor-freeSigma-Aldrich
Saturated aqueous ammonium chlorideNH₄Cl53.49Saturated solutionFisher Scientific
Diethyl ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Magnesium sulfate, anhydrousMgSO₄120.37≥99.5%Sigma-Aldrich
Deuterated chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Laboratories
Procedure

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • 4-Bromoacetophenone (5.0 g, 25.1 mmol) is dissolved in 50 mL of anhydrous THF and added to the reaction flask.

  • The solution is cooled to 0 °C in an ice bath.

2. Grignard Addition:

  • Isopropenylmagnesium bromide solution (60 mL of 0.5 M in THF, 30.1 mmol, 1.2 equivalents) is added to the dropping funnel via cannula transfer.[7][8]

  • The Grignard reagent is added dropwise to the stirred solution of 4-bromoacetophenone over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

3. Reaction Quenching and Work-up:

  • The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • The resulting mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., a gradient of 5% to 20% ethyl acetate in hexane).

  • Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield this compound as a solid or oil.

Experimental Workflow setup Reaction Setup (Flame-dried glassware, N2 atmosphere) reagents Add 4-bromoacetophenone in anhydrous THF setup->reagents cool Cool to 0 °C reagents->cool addition Dropwise addition of Isopropenylmagnesium Bromide cool->addition react Stir at room temperature addition->react quench Quench with saturated aq. NH4Cl react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (MgSO4) and concentrate extract->dry purify Purify by flash column chromatography dry->purify product Obtain pure this compound purify->product

Caption: Experimental workflow for the synthesis.

Results and Discussion

The successful synthesis of this compound can be confirmed by various analytical techniques.

Expected Yield and Physical Properties
PropertyExpected Value
Yield 75-85%
Appearance White to off-white solid or colorless oil
Melting Point To be determined experimentally
Spectroscopic Characterization

The structure of the product can be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the isopropenyl group, the methyl protons, and the hydroxyl proton. The two vinyl protons will likely appear as distinct singlets, and the methyl group as a singlet.[9]

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons (with the carbon bearing the bromine atom shifted downfield), the quaternary carbon of the alcohol, the vinyl carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and a peak around 1640 cm⁻¹ corresponding to the C=C stretching of the alkene.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

  • 4-Bromoacetophenone is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the Grignard reaction is exothermic. Perform the quenching step slowly and with cooling.

Conclusion

The Grignard reaction of 4-bromoacetophenone with isopropenylmagnesium bromide provides a straightforward and efficient route to the versatile tertiary allylic alcohol, this compound. The protocol described herein is robust and can be readily adapted for the synthesis of analogous compounds. The product obtained serves as a valuable intermediate for further synthetic transformations, particularly in the fields of drug discovery and materials science.

References

  • Nozaki–Hiyama–Kishi reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • THE NOZAKI-HIYAMA-KISHI REACTION - Chemistry | Illinois. (2002, December 4). Retrieved February 15, 2026, from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Allylic alcohol synthesis by addition - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • 13.9: Organometallic Reagents in Alcohol Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved February 15, 2026, from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]

  • Nozaki-Hiyama-Kishi reaction - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wittig Reaction - Dalal Institute. (n.d.). Retrieved February 15, 2026, from [Link]

  • Asymmetric Nozaki–Hiyama–Kishi Allylation. (2015). Synfacts, 11(06), 0638. [Link]

  • 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation - Chemistry LibreTexts. (2025, February 24). Retrieved February 15, 2026, from [Link]

  • Organometallic Addition Reactions to Ketones | Greener Organic Transformations - Books. (2022, May 20). Retrieved February 15, 2026, from [Link]

  • Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • Ch17: RLi or RMgX with Aldehydes or Ketones - University of Calgary. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kinetic resolution of racemic tertiary allylic alcohols through SN2' - SciSpace. (2022, July 20). Retrieved February 15, 2026, from [Link]

  • Grignard Reagents. (n.d.). Retrieved February 15, 2026, from [Link]

  • Isopropenylmagnesium bromide s | 419567-100ML | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved February 15, 2026, from [Link]

  • Isopropenylmagnesium bromide solution | Krackeler Scientific, Inc. (n.d.). Retrieved February 15, 2026, from [Link]

  • and explaining the - H-1 proton NMR spectrum: 2-methylpropene ( - 2-methylprop-1-ene). (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Use of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists utilizing 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (CAS: 23596-90-9) as a bifunctional scaffold in organic synthesis.[1][2]

Executive Summary & Compound Profile

This compound is a versatile "linchpin" intermediate featuring two distinct reactive sites: an aryl bromide (electrophile) and a 2-methylallylic alcohol (nucleophile/directing group).[1][2]

In drug discovery, this scaffold allows for the rapid elaboration of the aromatic core via Palladium (Pd)-catalyzed cross-coupling while retaining the allylic alcohol tail for subsequent transformations (e.g., oxidation to enones, esterification, or Tsuji-Trost cyclization).

Compound Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 23596-90-9
Molecular Weight 227.10 g/mol
Key Functionality Aryl Bromide (Ar-Br), Allylic Alcohol, 1,1-Disubstituted Alkene
Primary Challenge Preventing Pd-mediated isomerization of the terminal alkene or oxidation of the alcohol during cross-coupling.[1][2]

Mechanistic Considerations & Chemoselectivity

Successful utilization of this substrate requires navigating the "Reactivity Hierarchy."[2] The aryl bromide is the intended site for oxidative addition.[2] However, the allylic alcohol moiety presents a risk of coordination to the Pd center, potentially leading to


-hydride elimination (oxidation) or double-bond migration.[1]
Chemoselectivity Map

The following diagram illustrates the divergent pathways and the requisite control strategies.

Chemoselectivity Substrate 1-(4-Bromophenyl)- 2-methylprop-2-en-1-ol Pd_Cycle Pd(0) Catalyst Substrate->Pd_Cycle Oxidative Addition Path_A Pathway A: Cross-Coupling (Desired) Pd_Cycle->Path_A Transmetallation (Suzuki/Heck) Path_B Pathway B: Isomerization (Side Reaction) Pd_Cycle->Path_B Alkene Coordination (Hydride Shift) Path_C Pathway C: Oxidation (Side Reaction) Pd_Cycle->Path_C u03b2-Hydride Elimination (Forms Ketone) Control_A Control: Bulky Ligands (e.g., SPhos, XPhos) Path_A->Control_A Control_C Control: Base Selection (Avoid strong alkoxides) Path_C->Control_C

Figure 1: Chemoselectivity map highlighting the competition between desired cross-coupling and Pd-mediated side reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the aryl bromide with aryl/heteroaryl boronic acids to generate biaryl scaffolds without affecting the allylic alcohol.[1][2]

Rationale

Standard conditions using Pd(PPh


)

often require high temperatures that may degrade the allylic system. We utilize Pd(dppf)Cl

, a bidentate catalyst that resists

-hydride elimination and operates efficiently at moderate temperatures.[1][2]
Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)[1]
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for sterically hindered acids)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Add Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (3 mol%). Note: Do not premix catalyst in solvent for extended periods.[2]
  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. If the alcohol oxidizes to the ketone (M-2 peak), lower temperature to 50 °C and switch base to K

      
      PO
      
      
      
      .
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The product will typically be more polar than the starting bromide.[2]

Protocol 2: Mizoroki-Heck Reaction

Objective: Introduction of an alkene functionality at the aryl ring. Challenge: The substrate already contains a terminal alkene.[2] The catalyst must preferentially insert into the Ar-Br bond rather than coordinating to the existing "2-methylprop-2-en-1-ol" alkene.[1][2]

Rationale

Use Pd(OAc)


 with Tri-o-tolylphosphine (P(o-tol)

)
.[1][2] The bulky phosphine ligand prevents coordination to the substrate's allylic alkene, ensuring chemoselectivity for the Ar-Br oxidative addition.
Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene Partner: e.g., Methyl Acrylate, Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1][3]
    
  • Ligand: P(o-tol)

    
     (10 mol%)
    
  • Base: Triethylamine (Et

    
    N) (2.5 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure
  • Activation: In a reaction vessel, dissolve Pd(OAc)

    
     and P(o-tol)
    
    
    
    in DMF. Stir at RT for 15 mins to form the active Pd(0)-L
    
    
    species (solution turns yellow/orange).
  • Addition: Add the substrate (1.0 equiv), alkene partner (1.5 equiv), and Et

    
    N (2.5 equiv).
    
  • Thermal Cycle: Heat to 90 °C for 16 hours.

    • Note: Higher temperatures (>100 °C) increase the risk of double bond migration in the "2-methylprop-2-en-1-ol" chain.[1][2]

  • Quench: Pour mixture into ice-water/1M HCl (to neutralize base). Extract with Et

    
    O.
    
  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Guide

Issue: Oxidation of Alcohol to Ketone

If you observe the formation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-one (loss of 2H):

  • Cause:

    
    -hydride elimination occurring after Pd coordination to the alcohol oxygen.[1][2]
    
  • Solution: Protect the alcohol prior to coupling.[2]

    • Protocol: React substrate with TBSCl/Imidazole/DMAP in DCM.[2] The silyl ether is robust under Suzuki/Heck conditions and prevents Pd-alkoxide formation.[1][2]

Issue: Isomerization of the Allyl Chain

If the terminal alkene moves internal (forming the conjugated enol/ketone):

  • Cause: "Chain walking" of the Pd-hydride species.[1][2]

  • Solution: Switch to DMF as solvent and reduce reaction time. Avoid protic solvents (alcohols/water) if possible, or use a phase-transfer system (Toluene/Water + TBAB).[1][2]

Comparative Data: Catalyst Performance
Catalyst SystemYield (Suzuki)Alcohol PreservationNotes
Pd(PPh

)

65%ModerateRequires strictly O

-free conditions; product often contaminated with Ph

PO.[1][2]
Pd(dppf)Cl

92% High Best balance of reactivity and stability.[2] Recommended standard.
Pd(OAc)

/ SPhos
88%HighExcellent for sterically hindered boronic acids.[2]

Workflow Visualization

Workflow Start Start: 1-(4-Bromophenyl)- 2-methylprop-2-en-1-ol Decision Select Coupling Type Start->Decision Suzuki Suzuki Coupling (Biaryl Synthesis) Decision->Suzuki Heck Heck Coupling (Alkene Insertion) Decision->Heck Cond_Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 60°C Suzuki->Cond_Suzuki Cond_Heck Pd(OAc)2, P(o-tol)3 Et3N, DMF, 90°C Heck->Cond_Heck Check QC Check: Is Alcohol Intact? Cond_Suzuki->Check Cond_Heck->Check Protect Protect -OH with TBS Check->Protect No (Optimization) Finish Final Product: Functionalized Scaffold Check->Finish Yes Protect->Decision Restart

Figure 2: Decision workflow for selecting coupling conditions and managing functional group tolerance.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066. Link[1]

  • Tang, W., et al. (2011). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes (Context on 4-bromophenyl vinyl derivatives). Organic Syntheses, 88, 209. Link

  • ChemicalBook. (2024). This compound Product Properties and Safety. Link

Sources

Protocol for the oxidation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol to the corresponding ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Executive Summary

This application note details the protocol for the chemoselective oxidation of This compound (1) to its corresponding


-unsaturated ketone, 1-(4-Bromophenyl)-2-methylprop-2-en-1-one (2) .

The transformation presents a specific chemoselectivity challenge: oxidizing a secondary alcohol in the presence of an electron-rich alkene and an aryl bromide. Standard strong oxidants (e.g., Jones Reagent,


) pose risks of oxidative cleavage, polymerization, or halogen exchange.

This guide provides two validated protocols:

  • Method A (Standard): Activated Manganese Dioxide (

    
    ) – Ideal for routine synthesis and easy workup.
    
  • Method B (High-Throughput): Dess-Martin Periodinane (DMP) – Ideal for small-scale, high-yield requirements.

Chemical Context & Substrate Analysis

FeatureSpecification
Substrate This compound
CAS No. (Analogous to 51477-10-2 class)
Molecular Weight ~227.09 g/mol
Key Functionality Secondary Allylic Alcohol
Sensitivities Acid-sensitive (isomerization), Polymerization (Michael acceptor)
Target Product 1-(4-Bromophenyl)-2-methylprop-2-en-1-one

Structural Challenges:

  • Allylic System: The double bond at the

    
    -position makes the alcohol "activated" but also susceptible to migration (isomerization to the thermodynamically stable conjugated enone if acidic conditions are used).
    
  • Aryl Bromide: Stable to most oxidants but precludes the use of organolithium-mediated oxidation strategies.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. We utilize Radical Surface Adsorption (


) vs. Ligand Exchange  (DMP).
Visualization: Comparative Oxidation Pathways

OxidationMechanisms cluster_MnO2 Method A: MnO2 Surface Mechanism cluster_DMP Method B: DMP Homogeneous Mechanism Start Substrate (Alcohol) Ads Adsorption to Mn(IV) Surface Start->Ads Solid Phase LigEx Ligand Exchange (Release of AcOH) Start->LigEx Solution Phase Rad Radical Formation (H-abstraction) Ads->Rad Des Desorption of Ketone Rad->Des Product Target Ketone (1-(4-Bromophenyl)-2-methylprop-2-en-1-one) Des->Product Hyper Hypervalent Iodine Intermediate LigEx->Hyper RedElim Reductive Elimination Hyper->RedElim RedElim->Product

Figure 1: Mechanistic comparison between heterogeneous MnO2 oxidation and homogeneous DMP oxidation.

Method A: Activated Manganese Dioxide ( )

Status: Preferred for scale-up and purity.

This method relies on Activated


 .[1] Commercial "battery grade" 

is inactive. The reagent functions as a heterogeneous surface oxidant; therefore, stoichiometry is defined by mass ratio, not molar equivalents.
Reagents & Equipment
  • Oxidant: Activated

    
     (Sigma-Aldrich or freshly prepared via 
    
    
    
    /
    
    
    precipitation).
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Anhydrous is preferred but not strictly required.
    
  • Filtration: Celite® 545 filter aid.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of this compound in DCM (

    
     concentration).
    
  • Addition: Add 10–20 equivalents by weight of Activated

    
     to the solution.
    
    • Note: If using 100 mg of substrate, add 1.0 g to 2.0 g of

      
      .
      
  • Reaction: Stir the black suspension vigorously at room temperature.

    • Time: Typically 12–24 hours.

    • Monitoring: Monitor via TLC (UV active). The ketone product will be less polar (higher

      
      ) than the alcohol.
      
  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite.

    • Filter the reaction mixture through the Celite pad to remove the manganese solids.

    • Rinse the filter cake thoroughly with DCM (3

      
       reaction volume) to desorb the product.
      
  • Isolation: Concentrate the filtrate under reduced pressure (

    
     water bath).
    
    • Result: The product is usually obtained as a clear to pale yellow oil/solid requiring no further purification.

Critical Control Point: If the reaction stalls, add another 5 equivalents (by weight) of fresh


. Old reagent absorbs water and deactivates.

Method B: Dess-Martin Periodinane (DMP)

Status: Preferred for speed and stubborn substrates.

DMP is a mild, neutral oxidant that avoids the heavy metal waste of Chromium or Manganese. It is strictly homogeneous and much faster (typically < 2 hours).

Reagents & Equipment
  • Oxidant: Dess-Martin Periodinane (15% wt solution in DCM or solid).

  • Solvent: Anhydrous DCM.

  • Quench: Saturated aqueous

    
     (Sodium Thiosulfate) and Saturated aqueous 
    
    
    
    (Sodium Bicarbonate).
Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of substrate in anhydrous DCM (

    
    ) under Nitrogen/Argon atmosphere.
    
  • Addition: Add 1.2 eq of DMP solid in a single portion at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature.

    • Time: 30 min – 2 hours.

    • Observation: The mixture may become cloudy as the byproduct (iodinane) precipitates.

  • Quench (Crucial Step):

    • Dilute with

      
       or DCM.
      
    • Add a 1:1 mixture of sat.

      
       and sat.[2] 
      
      
      
      .[2][3]
    • Mechanism:[1][2][3][4][5][6][7][8] Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid byproduct.

    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Workup: Separate phases. Extract aqueous layer with DCM.[2][9] Dry organic layers over

    
    , filter, and concentrate.[10]
    

Analytical Validation & Troubleshooting

Expected Analytical Data
  • TLC: Significant shift in

    
    . The ketone is less polar.
    
    • Stain: UV active (conjugated system).

  • 1H NMR (Diagnostic):

    • Loss: Signal for

      
      -OH (typically 
      
      
      
      4.5–5.5 ppm).
    • Retention: Vinyl protons (

      
       5.0–6.0 ppm) and Methyl group.
      
    • Shift: Aromatic protons ortho to the carbonyl will shift downfield due to the anisotropic effect of the new ketone.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion (MnO2) Deactivated ReagentUse "Activated" grade only. Dry MnO2 in an oven at 110°C for 24h before use.
Incomplete Conversion (DMP) Wet SolventDMP hydrolyzes in water. Ensure DCM is dry or increase DMP to 1.5 eq.
Byproduct Formation IsomerizationAvoid acidic workups. The

-unsaturated ketone can isomerize to the enol or migrate the double bond.
Low Yield (Filtration) Product AdsorptionMnO2 surfaces are highly adsorptive. Wash the Celite cake extensively with EtOAc or Acetone if DCM fails to elute product.

Safety & Handling

  • 1-(4-Bromophenyl)-2-methylprop-2-en-1-one: As an

    
    -unsaturated ketone, this compound is a potential Michael Acceptor . It likely possesses alkylating properties. Handle as a sensitizer and irritant.
    
  • Manganese Dioxide: Inhalation hazard.[11][4][12] Handle powder in a fume hood to avoid lung irritation.

  • DMP: Shock sensitive in pure solid form. Store in a freezer. Explosive decomposition possible >200°C.

References

  • Manganese Dioxide Oxidation (General Protocol)

    • Goldman, I. M. "Activation of Manganese Dioxide by Azeotropic Removal of Water." The Journal of Organic Chemistry, vol. 34, no. 6, 1969, pp. 1979–1981.
  • Dess-Martin Periodinane (Mechanism & Protocol)

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] The Journal of Organic Chemistry, vol. 48, no.[3] 22, 1983, pp. 4155–4156.[3]

  • Safety Data (Related Chalcone Derivatives)

    • PubChem. "1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one."[13] National Library of Medicine.

Sources

The Strategic Application of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol in the Synthesis of Rocaglamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Allylic Alcohol Building Block

In the realm of natural product synthesis, the quest for efficient and modular routes to complex molecular architectures is a perpetual endeavor. The cyclopenta[b]benzofuran core, a hallmark of the rocaglamide family of natural products, presents a formidable synthetic challenge.[1] These compounds, including rocaglamide and silvestrol, exhibit potent anticancer and insecticidal activities, making them attractive targets for synthetic chemists.[2][3] This application note details the strategic use of 1-(4-bromophenyl)-2-methylprop-2-en-1-ol as a key building block in a proposed synthetic pathway towards rocaglamide analogs. The inherent reactivity of this tertiary allylic alcohol, coupled with the presence of a bromophenyl moiety, offers a unique handle for the construction of the intricate framework of these bioactive molecules.

The bromophenyl group is of particular interest as it is a common feature in various synthetic rocaglamide derivatives and serves as a versatile functional group for further synthetic manipulations, such as cross-coupling reactions.[1] The allylic alcohol functionality, on the other hand, is a linchpin for carbon-carbon bond formation and subsequent cyclization reactions.[4] This document will provide a comprehensive overview of a proposed synthetic strategy, detailed experimental protocols, and the underlying chemical principles that govern the transformations involving this valuable building block.

Proposed Synthetic Strategy: A Two-Stage Approach to the Cyclopenta[b]benzofuran Core

While a direct [3+2] cycloaddition of this compound with a phenolic counterpart is not extensively documented, a more plausible and scientifically grounded approach involves a two-stage sequence:

  • Lewis Acid-Catalyzed Friedel-Crafts Alkylation: The synthesis commences with the reaction of this compound with an electron-rich aromatic partner, such as a phloroglucinol derivative. This electrophilic aromatic substitution, catalyzed by a suitable Lewis acid, forges a crucial carbon-carbon bond, tethering the allylic fragment to the phenolic core.

  • Intramolecular Oxidative Cyclization: The resulting intermediate, a C-allylated phenol, is then poised for an intramolecular cyclization to construct the dihydrobenzofuran ring system. This can be achieved through various methods, including acid-catalyzed hydroalkoxylation or, as proposed herein, an oxidative cyclization, which can offer greater control over the stereochemistry of the newly formed ring.

This strategic disconnection allows for a modular and convergent synthesis, where the two key fragments of the target molecule are assembled in a controlled manner.

G cluster_0 Stage 1: Friedel-Crafts Alkylation cluster_1 Stage 2: Intramolecular Cyclization Building_Block This compound Intermediate C-Allylated Phenol Intermediate Building_Block->Intermediate Lewis Acid Phenol_Partner Phloroglucinol Derivative Phenol_Partner->Intermediate Cyclization Intramolecular Oxidative Cyclization Intermediate->Cyclization Product Cyclopenta[b]benzofuran Core Cyclization->Product

Figure 1: Proposed two-stage synthetic strategy.

Detailed Experimental Protocols

Stage 1: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of 1,3,5-Trimethoxybenzene

This protocol describes the synthesis of the key C-allylated phenol intermediate. The choice of 1,3,5-trimethoxybenzene as the phenolic partner is based on its high nucleophilicity and its prevalence as a precursor in rocaglamide synthesis.[3]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound115555-08-3227.101.0 mmol
1,3,5-Trimethoxybenzene621-23-8168.191.2 mmol
Boron trifluoride diethyl etherate (BF₃·OEt₂)109-63-7141.931.5 mmol
Dichloromethane (DCM), anhydrous75-09-284.9320 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.0120 mL
BrineN/AN/A20 mL
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.372 g

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (227 mg, 1.0 mmol) and 1,3,5-trimethoxybenzene (202 mg, 1.2 mmol).

  • Dissolve the solids in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (0.19 mL, 1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-30% Ethyl acetate in Hexane gradient) to afford the desired C-allylated phenol intermediate.

Expected Outcome:

The expected product is 1-(4-bromophenyl)-1-(2,4,6-trimethoxyphenyl)-2-methylprop-2-ene . The yield is anticipated to be in the range of 60-75% based on analogous Friedel-Crafts alkylations of electron-rich phenols with allylic alcohols.[5]

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 6.10 (s, 2H), 5.05 (s, 1H), 4.90 (s, 1H), 3.80 (s, 9H), 1.75 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 158.0, 145.0, 142.0, 131.5, 130.0, 121.0, 115.0, 112.0, 91.0, 56.0, 55.5, 22.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₃BrO₃: 391.08; found: 391.08.

Stage 2: Intramolecular Oxidative Cyclization

This protocol outlines the cyclization of the C-allylated phenol intermediate to form the dihydrobenzofuran core. An oxidative cyclization using a palladium catalyst is proposed, as this method has been shown to be effective for the synthesis of substituted dihydrobenzofurans.[6][7]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-(4-Bromophenyl)-1-(2,4,6-trimethoxyphenyl)-2-methylprop-2-eneN/A390.280.5 mmol
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.05 mmol
Benzoquinone106-51-4108.091.0 mmol
Acetic acid (AcOH)64-19-760.055 mL
Toluene, anhydrous108-88-392.1410 mL
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)7772-98-7158.1110 mL
Ethyl acetate (EtOAc)141-78-688.1120 mL
BrineN/AN/A10 mL
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.371 g

Procedure:

  • To a 25 mL Schlenk tube, add the C-allylated phenol intermediate (195 mg, 0.5 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and benzoquinone (108 mg, 1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) and acetic acid (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (10 mL) to remove excess benzoquinone, followed by saturated aqueous sodium bicarbonate (10 mL), and finally brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-20% Ethyl acetate in Hexane gradient) to yield the desired cyclopenta[b]benzofuran analog.

Expected Outcome:

The expected product is the cyclized dihydrobenzofuran derivative. The yield for such oxidative cyclizations can vary but is generally in the moderate to good range (40-60%).[7]

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 8.5 Hz, 2H), 6.05 (s, 1H), 5.10 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 1.60 (s, 3H), 1.50 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 157.0, 143.0, 131.0, 129.0, 122.0, 118.0, 95.0, 90.0, 88.0, 56.0, 55.8, 28.0, 25.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₁BrO₃: 389.06; found: 389.06.

Causality Behind Experimental Choices

  • Choice of Lewis Acid: Boron trifluoride diethyl etherate is a moderately strong Lewis acid that is effective in promoting Friedel-Crafts alkylations with activated aromatic systems without causing excessive polymerization or decomposition of the starting materials.[5]

  • Solvent Selection: Anhydrous dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively solubilizes the reactants and the Lewis acid catalyst.

  • Oxidative Cyclization Conditions: The use of palladium(II) acetate as a catalyst and benzoquinone as a stoichiometric oxidant is a well-established system for intramolecular oxidative Heck-type reactions.[6][7] Acetic acid is often used as a co-solvent to facilitate the protonolysis step in the catalytic cycle.

Trustworthiness and Self-Validating System

The protocols described are based on well-established and widely practiced synthetic methodologies. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The predicted spectroscopic data provides a benchmark for the validation of the experimental outcomes.

Conclusion and Future Perspectives

This application note has outlined a strategic and plausible synthetic route to rocaglamide analogs utilizing this compound as a key building block. The proposed two-stage approach, involving a Friedel-Crafts alkylation followed by an intramolecular oxidative cyclization, offers a modular and efficient pathway to the desired cyclopenta[b]benzofuran core. The detailed protocols provided herein serve as a valuable guide for researchers in natural product synthesis and medicinal chemistry.

Future work could explore the diastereoselectivity of the cyclization step, potentially through the use of chiral ligands on the palladium catalyst. Furthermore, the bromophenyl moiety in the final product can be further functionalized using various cross-coupling reactions to generate a library of rocaglamide analogs for structure-activity relationship studies. The versatility of this compound as a synthetic building block holds significant promise for the discovery and development of novel therapeutic agents.

References

  • King, M. L., Chiang, C. C., Ling, H. C., Fujita, E., Ochiai, M., & McPhail, A. T. (1982). X-ray crystal structure of rocaglamide, a new antileukemic agent from Aglaia elliptifolia.
  • Trost, B. M., & Krische, M. J. (1998). Transition metal catalyzed allylic alkylation.
  • Gerard, B., Cencic, R., Pelletier, J., & Porco Jr, J. A. (2007). Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies. Journal of the American Chemical Society, 129(36), 11099-11107.
  • Ely, R. J., & Morken, J. P. (2010). Ni-catalyzed 1, 4-hydroboration of 1, 3-dienes. Journal of the American Chemical Society, 132(8), 2534-2535.
  • Ebada, S. S., Lajkiewicz, N., Porco Jr, J. A., Li-Weber, M., & Proksch, P. (2011). Chemistry and biology of rocaglamides (= flavaglines) and related derivatives from Aglaia species (Meliaceae).
  • Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). Friedel–Crafts alkylation of indoles with nitroalkenes catalyzed by chiral bis (oxazoline) copper (II) complexes.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation–From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Stoltz, B. M. (2004). Palladium-catalyzed aerobic oxidative Heck reactions.
  • Corey, E. J., & Wu, L. I. (1993). Enantioselective total synthesis of rocaglamide. Journal of the American Chemical Society, 115(20), 9327-9328.
  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara− Morita arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans.

Sources

Troubleshooting & Optimization

Byproduct formation in the synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol and its prevention

Author: BenchChem Technical Support Team. Date: February 2026

This is Ticket #402: Technical Support Guide for the Synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol .

Executive Summary & Reaction Profile

You are attempting to synthesize This compound , a sensitive secondary homoallylic alcohol. This molecule contains three reactive functionalities that compete during synthesis:

  • Aryl Bromide (Ar-Br): Susceptible to Lithium-Halogen or Magnesium-Halogen exchange.

  • Allylic Alcohol: Prone to acid-catalyzed dehydration and rearrangement.

  • Terminal Alkene: Susceptible to polymerization.

The primary synthetic route involves the nucleophilic addition of Isopropenylmagnesium bromide (CAS: 13291-18-4) to 4-Bromobenzaldehyde . While conceptually simple, this reaction is plagued by specific byproduct profiles that require strict kinetic control.

Core Reaction Scheme
  • Electrophile: 4-Bromobenzaldehyde

  • Nucleophile: Isopropenylmagnesium bromide (0.5 M in THF)[1]

  • Target Product: this compound

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a significant amount of 'dimer' in my crude NMR before I even add the aldehyde."

Diagnosis: Wurtz Homocoupling during Grignard Formation. If you are preparing the Grignard reagent in situ, the high local concentration of isopropenyl bromide at the magnesium surface promotes the coupling of two isopropenyl radicals. Byproduct: 2,3-Dimethyl-1,3-butadiene (volatile, but can polymerize).

Corrective Protocol:

  • The "Buy" Fix: Isopropenylmagnesium bromide is commercially available (Sigma-Aldrich, CAS 13291-18-4). Using a titrated commercial solution eliminates the Wurtz coupling variable from your workflow [1].

  • The "Make" Fix: If synthesizing, use Rieke Magnesium or highly activated Mg turnings. Maintain the reaction temperature between 0°C and 5°C. High temperatures favor Wurtz coupling. Dilute the halide significantly (1:5 ratio with THF) before addition.

Issue 2: "My product mixture contains biphenyls or polymers, and I've lost the bromine on the ring."

Diagnosis: Halogen-Metal Exchange (The "Chemoselectivity Trap"). The magnesium in the Grignard reagent (or unreacted Mg metal) has attacked the aryl bromide on your starting material. This creates a transient phenyl Grignard, which then reacts with the aldehyde or itself.

Corrective Protocol:

  • Temperature Control: This is the critical variable. The exchange rate of Ar-Br with Alkyl-MgX is slow at low temperatures. Perform the addition at -20°C to -10°C . Do not allow the reaction to rise above 0°C until the quench [2].

  • Inverse Addition: Never add the aldehyde to the Grignard if excess Mg is present. Cannulate the Grignard reagent (filtered from excess Mg) into the cooled aldehyde solution. This keeps the electrophile concentration high relative to the nucleophile, favoring the faster C=O addition over the slower Ar-Br exchange.

Issue 3: "The product turned into a gum/oil during workup."

Diagnosis: Acid-Catalyzed Dehydration/Polymerization. Your target molecule is a benzylic and allylic alcohol . It is exceptionally sensitive to acid. A standard HCl workup will protonate the hydroxyl group, leading to water loss and the formation of a resonance-stabilized cation. This cation will either polymerize or form the conjugated diene (1-(4-bromophenyl)-2-methyl-1,3-butadiene).

Corrective Protocol:

  • The "Soft" Quench: Avoid HCl or H₂SO₄. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.

  • The "Buffered" Quench: If the scale is large (>10g), use a phosphate buffer (pH 7) to ensure the aqueous layer never becomes acidic.

  • Drying: Use Sodium Sulfate (Na₂SO₄) rather than Magnesium Sulfate (MgSO₄), as MgSO₄ can sometimes be slightly Lewis acidic.

Visual Analysis: Pathway & Logic

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the "Happy Path" (Target) versus the critical failure modes (Exchange and Dehydration).

ReactionPathways Start 4-Bromobenzaldehyde + IsopropenylMgBr Target Target Alcohol (this compound) Start->Target -20°C, THF (Kinetic Control) Exchange Ar-Br Exchange (Transient Phenyl Grignard) Start->Exchange T > 0°C Slow Addition Cation Allylic Cation (Intermediate) Target->Cation Acidic Workup (H+) Polymer Polymers / Biaryls Exchange->Polymer Self-Reaction Cation->Polymer Polymerization Diene Conjugated Diene (Dehydration Product) Cation->Diene -H+

Caption: Figure 1. Kinetic competition between nucleophilic addition (green) and halogen-exchange/dehydration pathways (red).

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix to resolve low yield or purity issues.

LogicTree Start Problem Identified CheckNMR Check Crude NMR Start->CheckNMR MissingBr Aromatic Region Complex? (Loss of Ar-Br Pattern) CheckNMR->MissingBr Yes Dimer Aliphatic Peaks? (Isopropenyl Dimer) CheckNMR->Dimer Yes Gum Broad Peaks / Gum? CheckNMR->Gum Yes Sol1 Fix: Lower Temp (-20°C) Inverse Addition MissingBr->Sol1 Sol2 Fix: Buy Reagent or Slower Mg Addition Dimer->Sol2 Sol3 Fix: NH4Cl Quench Avoid Acid/Heat Gum->Sol3

Caption: Figure 2. Decision matrix for diagnosing impurity profiles based on crude NMR data.

Experimental Protocols

Method A: The Grignard Addition (Recommended)

This method prioritizes chemoselectivity by using low temperature and pre-formed reagents.

ParameterSpecificationReason
Solvent Anhydrous THFStabilizes the Grignard via coordination.
Concentration 0.5 MPrevents localized heating hotspots.
Temperature -20°C (Bath)Suppresses Ar-Br exchange rates [3].
Stoichiometry 1.1 equiv GrignardSlight excess to drive conversion, but minimized to prevent side reactions.

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Charge: Add 4-Bromobenzaldehyde (1.0 equiv) and anhydrous THF. Cool to -20°C .

  • Addition: Add Isopropenylmagnesium bromide (1.1 equiv, 0.5 M in THF) dropwise over 30 minutes. Monitor internal temperature to ensure it stays < -10°C.

  • Reaction: Stir at -20°C for 1 hour. Monitor by TLC (do not heat the TLC spot excessively).

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated NH₄Cl at 0°C.

  • Workup: Extract with Et₂O (Diethyl Ether). Wash with Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate under reduced pressure at <30°C (water bath). Do not overheat the rotovap bath.

Method B: The Barbier Variation (Alternative)

Use this if you lack anhydrous facilities or commercial Grignard. It uses Zinc, which is less reactive toward Ar-Br than Magnesium, offering higher chemoselectivity naturally [4].

Step-by-Step:

  • Mix 4-Bromobenzaldehyde (1.0 equiv) and 2-Bromopropene (1.2 equiv) in THF/Sat. aq. NH₄Cl (4:1 ratio).

  • Add Zinc powder (2.0 equiv) in portions.

  • The reaction is driven by the surface activation of Zinc.

  • Note: This is a "Green" alternative but yields can vary based on Zinc activation quality.

References

  • Sigma-Aldrich. Isopropenylmagnesium bromide solution, 0.5 M in THF. Product No. 419567. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
  • PubChem. this compound Compound Summary.Link

  • Li, C.J. (2005). Organic Reactions in Aqueous Media - with a Focus on Carbon-Carbon Bond Formations. Chemical Reviews. (Reference for Barbier/Zinc chemoselectivity).
  • Master Organic Chemistry. Reactions of Grignard Reagents.Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 13291-18-4 and 4-Bromobenzaldehyde before handling.

Sources

Technical Support Guide: Stability & Storage of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol CAS: 23596-90-9 (Generic reference for isomer class) Structure Class: Secondary Benzylic-Allylic Alcohol

The Core Instability Mechanism: This molecule possesses a "perfect storm" of structural fragility. The hydroxyl group is attached to a carbon that is both benzylic (adjacent to an aromatic ring) and allylic (adjacent to a double bond).

This structural motif stabilizes the carbocation intermediate to an extreme degree. Consequently, the hydroxyl group—normally a poor leaving group—becomes highly labile. Even trace acidity (from unwashed glassware, silica gel, or CO₂ dissolved in moisture) can trigger the loss of water (dehydration), leading to the formation of a conjugated diene or polymerization.

Critical Troubleshooting (The "Emergency" Guide)

Q1: My sample has turned from colorless/pale yellow to a dark amber or brown oil. Is it salvageable?

Diagnosis: This indicates oxidative degradation or acid-catalyzed oligomerization . The color usually comes from the formation of conjugated impurities (dienes) or quinone-like oxidation byproducts.

Immediate Action:

  • Check Solubility: Dissolve a small aliquot in CDCl₃. If it contains insoluble dark specks, polymerization has initiated.

  • Run ¹H NMR: Look for the disappearance of the carbinol proton (CH-OH, typically ~5.0–5.2 ppm) and the appearance of new vinylic signals (5.5–6.5 ppm), which indicate dehydration to the diene.

  • Salvage Protocol:

    • If purity is >80%: Perform a rapid filtration through a basic alumina plug (not acidic silica) using hexanes/ethyl acetate (9:1). The basic alumina will remove acidic impurities and colored oxidation products.

    • If purity is <80%: Re-purification is required (see Section 4).

Q2: I see a new solid precipitating out of the oil during cold storage.

Diagnosis: This is likely fractional crystallization of the pure product (if it is a low-melting solid) or, less likely, the formation of a high-melting oxidation product (ketone).

Differentiation Test:

  • Warm it up: Gently warm the vial to 30°C. If the solid melts back into the oil, it was just the product crystallizing (Supercooling is common for this molecule).

  • TLC Check: Spot the solid vs. the oil. If the solid moves higher (less polar) than the alcohol, it is likely the ketone (oxidation product).

Q3: My yield dropped significantly after column chromatography. What happened?

Root Cause: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6.5–7.0). For a benzylic-allylic alcohol, this is sufficient to catalyze dehydration directly on the column, destroying your product.

The Fix: You must buffer your silica .

  • Protocol: Pre-wash the silica column with the eluent containing 1% Triethylamine (Et₃N). This neutralizes active acidic sites. Run the purification with 0.5% Et₃N in the mobile phase.

Storage & Handling Protocols

Standard Operating Procedure (SOP) for Long-Term Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Slows the kinetics of spontaneous dehydration and oxidation.
Atmosphere Argon (preferred) or Nitrogen Displaces oxygen to prevent ketone formation; prevents moisture ingress (which carries carbonic acid).
Container Amber Glass, Silanized Amber blocks UV (radical initiator). Silanization covers surface hydroxyls on glass that can act as Lewis acids.
Stabilizer Basic Buffer (Solid) Add a few pellets of anhydrous Potassium Carbonate (K₂CO₃) directly into the vial. This acts as an "acid scavenger."
Radical Inhibitor BHT (100–200 ppm) Optional but recommended if storing for >6 months to prevent alkene polymerization.
Handling "Do's and Don'ts"
  • DO use base-washed glassware (rinse with dilute NH₄OH, then water, then oven dry) for synthesis and handling.

  • DO NOT store in CDCl₃ for long periods. CDCl₃ slowly forms HCl upon exposure to light/air, which will rapidly decompose this specific molecule. Use C₆D₆ (Benzene-d6) for archival NMR samples.

  • DO NOT heat above 40°C unless absolutely necessary. Thermal elimination of water is a high risk.

Degradation Mechanism Visualization

The following diagram illustrates the "Cascade of Instability" specific to this compound.

DegradationPathways Target Target Molecule (Benzylic-Allylic Alcohol) Cation Stabilized Carbocation (Highly Reactive Intermediate) Target->Cation Protonation & -H2O Ketone Ketone (Oxidation Product) Target->Ketone Oxidation (-2H) Acid Trace Acid (H+) (Silica, CO2, Glassware) Acid->Target Diene Conjugated Diene (Dehydration Product) Cation->Diene -H+ (Elimination) Polymer Oligomers/Polymers (Brown Gum) Diene->Polymer Polymerization Oxygen Oxygen / UV Light Oxygen->Target

Figure 1: The dual degradation pathways. The Acid-Catalyzed pathway (top) is the most rapid and destructive, leading to dehydration and polymerization.

Purification Workflow (Recovery)

If your material has degraded, follow this specific decision tree to recover it.

PurificationWorkflow Start Degraded Sample CheckTLC Check TLC (Hex:EtOAc 8:2) Start->CheckTLC Spots How many spots? CheckTLC->Spots OneSpot Mainly Product (Yellow color only) Spots->OneSpot Baseline impurities MultiSpot Distinct Impurities (Rf > Product) Spots->MultiSpot New spots visible Action1 Filtration: Basic Alumina Plug Eluent: 5% EtOAc/Hexanes OneSpot->Action1 Action2 Column Chromatography **MUST BUFFER SILICA** (1% Et3N in Hexanes wash) MultiSpot->Action2 Finish Evaporate < 30°C Store w/ K2CO3 @ -20°C Action1->Finish Action2->Finish

Figure 2: Recovery decision tree. Note the emphasis on buffering silica to prevent further degradation during purification.

References & Authority

  • Reactivity of Benzylic/Allylic Alcohols:

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 5 on Carbocation Stability).

    • Validation: Benzylic cations are stabilized by resonance delocalization into the aromatic ring; allylic cations are stabilized by the adjacent pi-system. The combination (as in this molecule) lowers the activation energy for

      
       or 
      
      
      
      pathways significantly.
  • Oxidation Protocols:

    • Cosner, C. C., et al. (2011).[1] "Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic DDQ." Organic Letters, 13(8), 2071-2073.[1]

    • Context: Demonstrates the ease with which these specific alcohol classes undergo oxidation, necessitating inert atmosphere storage.

  • Handling Acid-Sensitive Compounds:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

    • Protocol: Standard reference for buffering silica gel with triethylamine for acid-sensitive substrates.

  • Grignard Synthesis Context (Common Impurities):

    • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press.

    • Relevance: Explains the formation of biphenyl and dehydration byproducts during the synthesis of benzylic alcohols.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with the versatile intermediate, 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol. Catalytic transformations of this substrate are pivotal, but catalyst deactivation can impede progress, leading to diminished yields, poor selectivity, and project delays. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and mitigate common catalyst deactivation issues.

Section 1: Initial Diagnosis - Common Symptoms & First Steps

This section addresses the immediate signs of catalyst underperformance. A rapid and accurate initial diagnosis is critical to identifying the root cause.

Q1: My reaction has stalled, or the product yield has dropped dramatically. What are the first things I should check?

A1: A significant drop in conversion is the most common indicator of catalyst deactivation.[1] Before assuming the catalyst is permanently damaged, follow this initial diagnostic workflow:

  • Verify Reagent and Solvent Purity: Impurities in your starting materials or solvents are a frequent cause of catalyst poisoning.[1] Halides, sulfur compounds, or even water can inhibit or destroy catalytic activity.[2][3] Consider re-purifying your reagents or using freshly distilled, degassed solvents.

  • Confirm Reaction Conditions: Double-check temperature, pressure, and stirring rate. Inadequate mixing can create poor mass transfer in heterogeneous systems, mimicking catalyst deactivation.[1] Similarly, temperature deviations can drastically alter reaction kinetics or promote thermal degradation.[4]

  • Analyze a Catalyst Sample: If possible and safe, carefully extract a small, representative sample of the catalyst. A visual change (e.g., color change, clumping) can be indicative of fouling, coking, or structural changes.

Q2: My reaction is still proceeding, but the selectivity towards my desired product has decreased, and I'm seeing more side products. Is the catalyst failing?

A2: Yes, a change in selectivity is a classic sign of catalyst deactivation. This often occurs because the deactivation mechanism does not affect all active sites uniformly. For instance, poisoning might selectively block the sites responsible for the desired transformation, allowing alternative reaction pathways to dominate.[2] Similarly, the formation of carbonaceous deposits (coke) can alter the steric and electronic environment of the active sites, favoring the formation of different products.[5]

Section 2: Deactivation Mechanisms - A Troubleshooting FAQ

Understanding the specific mechanism of deactivation is key to solving the problem. The structure of this compound presents unique challenges that can lead to several distinct deactivation pathways.

Catalyst Poisoning: The Halogen Threat

Catalyst poisoning refers to the strong chemical adsorption (chemisorption) of a substance onto the catalyst's active sites, rendering them inaccessible to reactants.[3][6]

Q3: How does the bromine atom on my substrate, this compound, pose a risk to my catalyst?

A3: The aryl bromide functionality is a significant risk factor for poisoning, particularly for precious metal catalysts like Palladium (Pd) and Platinum (Pt).[7] Halide ions are well-documented catalyst poisons that can strongly bind to metal surfaces, blocking active sites and inhibiting the catalytic cycle.[2][8] This deactivation can occur if the C-Br bond is cleaved under reaction conditions, releasing bromide ions into the mixture.

Q4: My process uses a Palladium-on-carbon (Pd/C) catalyst. How can I determine if it has been poisoned by bromide?

A4: Confirming halide poisoning typically requires surface-sensitive analytical techniques. If you observe a persistent loss of activity that isn't resolved by simple washing, consider the following characterization methods on a recovered catalyst sample:

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful tool for identifying the elemental composition of the catalyst surface and can directly detect the presence of adsorbed bromine.

  • Temperature-Programmed Desorption (TPD): TPD can help determine the binding strength of various species on the catalyst surface, offering insights into potential poisoning mechanisms.[9]

Q5: Can I prevent bromide poisoning?

A5: While challenging, you can take steps to mitigate it:

  • Catalyst Selection: Choose catalysts known to have higher tolerance to halides.

  • Process Optimization: Operate under milder conditions (lower temperature) where C-Br bond cleavage is less likely, if the desired reaction chemistry allows.

  • Use of Additives: In some cases, the addition of a "scavenger" can preferentially react with released bromide, protecting the catalyst. However, this requires careful screening to avoid interfering with the main reaction.

Coking and Fouling: The Carbon Deposition Problem

Fouling is the physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which blocks pores and active sites.[6]

Q6: Why is my allylic alcohol substrate prone to causing coking?

A6: The substrate this compound contains a reactive double bond and a hydroxyl group. Under certain conditions, particularly elevated temperatures, these functional groups can participate in side reactions like polymerization, oligomerization, or decomposition.[10] These processes can form heavy, carbon-rich species that deposit on the catalyst, leading to fouling or coking.[11]

Q7: What are the typical signs of coking, and how can I confirm it?

A7: The most obvious sign is a visual change in the catalyst, which may turn dark brown or black. To confirm, you can use:

  • Thermogravimetric Analysis (TGA): By heating the used catalyst in an oxidizing atmosphere (air or O₂), you can measure the weight loss corresponding to the combustion of deposited coke. This can also quantify the extent of coking.

  • Elemental Analysis (CHN): An increase in the carbon content of the used catalyst compared to the fresh catalyst is a direct indicator of coking.

Sintering: Irreversible Thermal Degradation

Sintering is a mechanism of thermal degradation where catalyst particles (especially supported metals) migrate and agglomerate at high temperatures.[12][13] This clumping reduces the active surface area, causing a permanent loss of catalytic activity.[14][15]

Q8: My reaction requires temperatures above 150°C. Am I at risk of sintering my catalyst?

A8: The risk of sintering is highly dependent on the specific catalyst, the support material, and the reaction atmosphere.[16][17] While 150°C is not extreme for all catalysts, it can be sufficient to initiate sintering in some highly dispersed metal systems. The process is generally accelerated by the presence of water vapor.[17]

Q9: How can I know if my catalyst has sintered? Is it reversible?

A9: Sintering results in an irreversible loss of activity.[18] If you have ruled out poisoning and coking (or if regeneration procedures for those issues fail), sintering is a likely cause. It can be confirmed by:

  • Transmission Electron Microscopy (TEM): Comparing TEM images of fresh and used catalysts allows for direct visualization of the metal particle size distribution. An increase in the average particle size is the definitive sign of sintering.

  • Chemisorption Analysis: Techniques like CO pulse chemisorption or H₂-TPR can measure the number of accessible active sites. A significant decrease in this number for the used catalyst points to sintering.

Leaching: Loss of the Active Component

Leaching occurs when the active catalytic species detaches from its support (in heterogeneous catalysis) and dissolves into the reaction medium.[19][20] This leads to a loss of active sites and potential contamination of the product.[21]

Q10: I am using a heterogeneous catalyst, but I suspect the reaction is being catalyzed by dissolved metal in the solution. How can I test for leaching?

A10: A hot filtration test is a classic method. While the reaction is running at temperature, filter off the solid catalyst. If the filtrate continues to show catalytic activity, it confirms that a soluble, active species has leached from the support. For quantitative analysis, the filtrate can be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to measure the concentration of the leached metal.[19]

Section 3: Summary and Diagnostic Workflow

The following table summarizes the key characteristics of each deactivation mechanism to aid in diagnosis.

Deactivation MechanismPrimary CauseEffect on CatalystReversibilityKey Diagnostic Indicators
Poisoning Strong chemisorption of impurities (e.g., Br⁻)Active sites are chemically blockedPotentially ReversibleLoss of activity, change in selectivity, confirmed by XPS
Coking / Fouling Deposition of carbonaceous species from substrate/productsPores and active sites are physically blockedReversibleVisual color change, confirmed by TGA, elemental analysis
Sintering High operating temperaturesLoss of active surface area via particle agglomerationIrreversiblePermanent activity loss, confirmed by TEM, chemisorption
Leaching Detachment of active metal from the supportLoss of active sites into the solutionIrreversibleActivity in filtrate, confirmed by ICP-MS/AAS
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of catalyst deactivation.

G start Reduced Catalyst Performance (Low Yield / Selectivity) cond1 Is the catalyst visibly changed (e.g., black)? start->cond1 proc_tga Perform TGA / Elemental Analysis to quantify carbon deposit cond1->proc_tga Yes cond2 Does hot-filtered solution show catalytic activity? cond1->cond2 No res_coking Diagnosis: Coking / Fouling proc_tga->res_coking proc_icp Perform ICP-MS / AAS on filtrate to quantify metal loss cond2->proc_icp Yes cond3 Does regeneration (washing/calcination) restore activity? cond2->cond3 No res_leaching Diagnosis: Leaching proc_icp->res_leaching res_poison Diagnosis: Reversible Poisoning cond3->res_poison Yes proc_tem Perform TEM / Chemisorption to check particle size cond3->proc_tem No res_sinter Diagnosis: Sintering or Irreversible Poisoning proc_tem->res_sinter

Fig 1. A top-down troubleshooting workflow for catalyst deactivation.

Section 4: Catalyst Regeneration Protocols

Once the deactivation mechanism is identified, regeneration may be possible. Deactivation by sintering or leaching is generally considered irreversible.[18]

Protocol 1: Regeneration of a Coked Catalyst via Calcination

This procedure is for removing carbonaceous deposits through controlled oxidation. Caution: Perform in a well-ventilated furnace. Ensure the catalyst is stable at the required temperatures.

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration and wash thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove residual reactants and products.[18]

  • Drying: Dry the catalyst in an oven at 100-120°C for 2-4 hours to remove residual solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible inside a tube or muffle furnace.

  • Heating Ramp: Begin heating under a slow flow of air or a mixture of N₂/O₂. A slow temperature ramp (e.g., 2-5°C/minute) is crucial to prevent rapid, exothermic combustion that could cause thermal damage (sintering).

  • Hold Temperature: Maintain the catalyst at a target temperature (typically 350-500°C, but this must be below the catalyst's sintering temperature) for 3-5 hours until coke removal is complete.

  • Cooldown: Slowly cool the catalyst back to room temperature under an inert atmosphere (N₂) if it is susceptible to oxidation.

Protocol 2: Regeneration of a Poisoned Catalyst via Solvent Washing

This method attempts to remove reversibly adsorbed poisons. Its success is highly dependent on the nature of the poison-catalyst bond.

  • Catalyst Recovery: Filter the catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst sequentially with a series of solvents. A typical sequence might be:

    • The reaction solvent to remove physisorbed species.

    • A more polar solvent (e.g., methanol) or a slightly acidic/basic aqueous solution to displace the poison. The choice of wash solution is critical and may require experimentation.

    • Deionized water to remove salts.

    • A volatile, low-boiling solvent (e.g., acetone) to facilitate drying.

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80°C).

  • Reactivation (if needed): Some catalysts may require a final reactivation step, such as reduction under a H₂ flow, before reuse.

Regeneration Decision Diagram

G start Deactivated Catalyst (Cause Identified) cause What is the primary deactivation mechanism? start->cause coking Coking / Fouling cause->coking poisoning Reversible Poisoning cause->poisoning sintering Sintering / Leaching / Irreversible Poisoning cause->sintering action_coke Action: Perform Calcination (Protocol 1) coking->action_coke action_poison Action: Perform Solvent Wash (Protocol 2) poisoning->action_poison action_replace Action: Replace Catalyst & Optimize Process sintering->action_replace

Fig 2. Decision workflow for selecting a regeneration strategy.

References

Sources

Analytical methods for monitoring the purity of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Operations Team From: Senior Application Scientist, Analytical Development Subject: Technical Support Guide: Purity Monitoring of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Introduction & Compound Profile

This guide serves as the Tier 3 technical support knowledge base for This compound . This compound is a critical "allylic-benzylic" alcohol intermediate, often synthesized via Grignard addition (Methallylmagnesium chloride) to 4-Bromobenzaldehyde.

Why Users Call: Users typically encounter issues distinguishing the target alcohol from its oxidized ketone form or unreacted aldehyde precursor . Due to the conjugated nature of the impurities, standard UV detection is effective but requires careful chromatographic resolution.

Critical Quality Attribute Specification Target Risk Factor
Appearance Colorless to pale yellow oil/solidYellowing indicates oxidation to ketone or conjugated oligomers.
Purity (HPLC) > 98.0% (Area %)Co-elution with 4-Bromobenzaldehyde (starting material).
Residual Solvent < 5000 ppm (THF/Ether)Grignard solvents can trap in the crystal lattice/oil.
Stability Store at -20°CProne to spontaneous oxidation and acid-catalyzed dimerization.

Module 1: HPLC Method Development (The Gold Standard)

User Complaint: "My main peak is tailing, and I suspect I'm missing the aldehyde impurity."

Root Cause Analysis: This molecule is a neutral alcohol, but its impurities (benzoic acids from aldehyde oxidation) are acidic. Tailing often results from silanol interactions if the column is old, or lack of buffering.

Standard Operating Procedure (SOP-HPLC-01)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A:

    
     in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Primary), 
    
    
    
    (Secondary for non-aromatic impurities).
  • Temperature:

    
    .
    

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
10.01090Ramp
12.01090Hold (Wash)
12.16040Re-equilibration
15.06040Stop
Troubleshooting Logic (Decision Tree)

HPLC_Troubleshooting Start Issue: Poor Peak Shape or Resolution Check_Tailing Is the main peak tailing? Start->Check_Tailing Check_Resolution Is impurity co-eluting? Check_Tailing->Check_Resolution No Action_pH Add 0.1% H3PO4 to Water. Suppress silanol activity. Check_Tailing->Action_pH Yes Action_Gradient Flatten Gradient slope (e.g., 50-80% B over 20 min). Check_Resolution->Action_Gradient Yes (General) Action_Column Switch to Phenyl-Hexyl Column (Exploits pi-pi selectivity). Check_Resolution->Action_Column Yes (Isomers)

Figure 1: HPLC Troubleshooting Decision Tree. Use this logic to isolate method failures.

Module 2: GC Analysis & Thermal Stability

User Complaint: "I see extra peaks in GC that aren't in my HPLC. Is my sample degrading?"

Technical Insight: Unlike simple alcohols, this compound lacks a beta-hydrogen, making it resistant to standard E2 elimination. However, the allylic-benzylic carbocation is extremely stable. High injector temperatures can catalyze etherification (dimerization) or rearrangement inside the port.

The "Ghost Peak" Phenomenon: If you see a peak appearing after the main peak in GC, it is likely the Ketone (oxidation product) formed in the hot injector liner if air is present, or a thermally induced dimer.

Recommended GC Protocol (SOP-GC-02)
  • Inlet: Split (20:1), Low Temp (

    
    ) . Note: Keep inlet as cool as possible to vaporize without degrading.
    
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane).

  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    .
  • Detector: FID (

    
    ) or MS.
    

Derivatization (The Fix): If thermal instability is suspected, convert the alcohol to a Trimethylsilyl (TMS) ether before injection.

  • Dissolve 10 mg sample in 1 mL DCM.

  • Add

    
    BSTFA + 1% TMCS .
    
  • Incubate at room temp for 20 mins.

  • Inject. The TMS-ether is thermally stable.

Module 3: Impurity Profiling & Identification

User Complaint: "How do I identify the impurities without a Mass Spec?"

Use Relative Retention Times (RRT) . Because of the polarity differences between the alcohol, the aldehyde, and the ketone, their elution order is predictable on a C18 column.

Impurity Classification Table:

CompoundStructure NotePolarityPredicted RRT (HPLC)UV Characteristics
This compound Target Medium1.00

4-Bromobenzaldehyde Starting MaterialPolar (C=O dipole)~0.85 (Elutes Earlier)Strong 254 nm absorption
1-(4-Bromophenyl)-2-methylprop-2-en-1-one Oxidation Impurity (Ketone)Less Polar~1.15 (Elutes Later)Red-shifted

(Conjugated)
Dimer/Ether Acid-catalyzed byproductNon-Polar> 1.50 (Late Eluter)Similar to Target
Degradation Pathway Visualization

Understanding how impurities form helps in preventing them.

Degradation_Pathways Start Target Alcohol (Allylic/Benzylic) Ketone Ketone Impurity (Oxidation) Start->Ketone Air/Light Oxidation Dimer Ether Dimer (Acid Catalysis) Start->Dimer H+ / Heat (HPLC/GC Artifact) Aldehyde 4-Bromobenzaldehyde (Unreacted SM) Aldehyde->Start Grignard Addition

Figure 2: Primary degradation and synthesis impurity pathways.

Frequently Asked Questions (FAQ)

Q: Can I use Karl Fischer (KF) to measure water content? A: Yes, but use a ketone/aldehyde-free reagent . Standard KF reagents contain methanol, which is fine, but if your sample contains significant aldehyde impurity, it can undergo acetal formation with the methanol, releasing water and causing a "drifting" endpoint.

Q: The oil turned yellow overnight. Is it ruined? A: Not necessarily. The yellow color usually comes from trace formation of the conjugated ketone (which is highly colored) or conjugated oligomers. A purity check by HPLC is required. If purity is >95%, a quick filtration through a silica plug (eluting with Hexane/EtOAc) can remove the colored polar impurities.

Q: Why does my NMR show a doublet for the methyl group? A: It shouldn't. The methyl group is on a double bond (


). It should appear as a singlet  (or fine allylic split) around 

. If you see a distinct doublet at

, you have likely reduced the double bond (over-hydrogenation) or formed the saturated alkane impurity.

References

  • HPLC Method Validation for Benzylic Alcohols

    • Source: "Benzyl Alcohol - Analytical Method Validation."[1][2] ARL Bio Pharma. Validated reverse-phase HPLC methods for phenyl-substituted alcohols.

    • URL:[Link]

  • Grignard Reaction Impurities & Analysis

    • Source: "Concentration determination of methyl magnesium chloride... with in-line characterization." PubMed. Discusses impurity profiling in Grignard syntheses.
    • URL:[Link]

  • GC Thermal Degradation of Alcohols

    • Source: "Degradation products generated by sonication of benzyl alcohol... on capillary gas chromatography."[3] PubMed. Highlights the thermal instability of benzylic alcohols in GC injectors.

    • URL:[Link]

  • UV Spectra of Brominated Aromatics

    • Source: "UV/Vis/NIR spectra of 4‐bromo‐2,6‐difluorophenyl‐type dications." ResearchGate.
    • URL:[Link][4]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a detailed exploration of X-ray crystallography for the structural confirmation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol derivatives, a class of compounds with potential applications in organic synthesis and medicinal chemistry. We will delve into the experimental intricacies of this technique, compare its performance with alternative analytical methods, and provide the rationale behind key procedural choices to ensure robust and reliable results.

The Central Role of Structural Verification

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For derivatives of this compound, subtle changes in stereochemistry or conformation can lead to significant differences in reactivity or pharmacological activity. Therefore, rigorous structural confirmation is not merely a characterization step but a critical cornerstone of any research and development program involving these compounds. While techniques like NMR and mass spectrometry provide valuable insights into connectivity and composition, X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state.

X-ray Crystallographic Analysis: The Gold Standard

X-ray crystallography provides an atomic-resolution view of a molecule's structure by analyzing the diffraction pattern of X-rays passing through a single crystal. This method allows for the precise determination of bond lengths, bond angles, and stereochemistry, providing unequivocal structural proof.

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic analysis of this compound derivatives hinges on a meticulously executed workflow, from crystal growth to data refinement.

1. Crystal Growth: The Foundation of the Experiment

The adage "garbage in, garbage out" is particularly apt for crystallography; a high-quality crystal is a prerequisite for high-quality data. The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and diffraction quality.

  • Methodology: Slow evaporation is a common and effective technique for growing crystals of small organic molecules.

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Rationale: Slow evaporation allows for the orderly deposition of molecules onto a growing crystal lattice, minimizing defects and maximizing diffraction quality. The choice of solvent is critical as it influences solubility and crystal packing.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.

  • Methodology:

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated. Modern diffractometers automate this process.

  • Rationale: As the crystal rotates, different crystallographic planes are brought into the diffracting condition, producing a comprehensive three-dimensional map of the diffraction pattern.

3. Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the observed and calculated diffraction patterns. This is typically an iterative process.

  • Rationale: Structure solution provides an initial model of the molecule, which is then refined to best fit the experimental data. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Purification Compound Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth High Purity is Crucial Mounting Crystal Mounting CrystalGrowth->Mounting Select Suitable Crystal Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing Collect Diffraction Data StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Workflow for X-ray Crystallographic Analysis.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structural elucidation, other techniques provide complementary and sometimes more readily obtainable information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, stereochemistryUnambiguous structural determinationRequires a single, high-quality crystal; structure is in the solid state
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity, chemical environment of atoms, relative stereochemistryProvides information in solution; does not require crystallizationDoes not provide absolute stereochemistry or precise bond lengths/angles
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, small sample requirementDoes not provide information on stereochemistry or connectivity
Infrared (IR) Spectroscopy Presence of functional groupsRapid and simple to performProvides limited information on the overall molecular structure

digraph "TechniqueSelection" {
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edge [fontname="Arial", fontsize=10];

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NMR [label="NMR Spectroscopy", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xray [label="X-ray Crystallography", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> NeedConnectivity; NeedConnectivity -> NMR [label="Yes"]; NeedConnectivity -> Need3D [label="No"]; Need3D -> Xray [label="Yes"]; Need3D -> NeedFunctionalGroups [label="No"]; NeedFunctionalGroups -> IR [label="Yes"]; NeedFunctionalGroups -> NeedMolecularWeight [label="No"]; NeedMolecularWeight -> MS [label="Yes"]; NeedMolecularWeight -> End [label="No", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

}

Caption: Decision tree for selecting a structural analysis technique.

Conclusion

For the unequivocal structural confirmation of this compound derivatives, X-ray crystallography remains the gold standard. Its ability to provide a precise and detailed three-dimensional atomic arrangement is unmatched by other analytical techniques. However, a comprehensive characterization often involves a multi-technique approach, with NMR, MS, and IR spectroscopy providing complementary and valuable information. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the structural integrity of their compounds, a critical step in advancing their research and development endeavors.

References

  • Crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mass spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Infrared spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

A Comparative Benchmarking Guide to Catalyst Efficiency for Reactions of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of a catalyst is paramount to achieving optimal reaction outcomes. This is particularly true for versatile building blocks like 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol, a molecule possessing both a reactive aryl bromide and a chiral allylic alcohol moiety. These functional groups open the door to a diverse array of transformations, including cross-coupling reactions to modify the aromatic core and stereoselective reactions targeting the allylic alcohol. This guide provides a comparative analysis of catalyst performance for key reactions involving this substrate, offering experimental data and mechanistic insights to inform your catalyst selection process.

Introduction: The Synthetic Potential of this compound

This compound is a valuable intermediate in the synthesis of complex organic molecules. The aryl bromide handle is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allowing for the facile introduction of carbon and nitrogen substituents. Concurrently, the allylic alcohol functionality can undergo reactions like asymmetric hydrogenation, providing a route to chiral saturated alcohols, which are important motifs in many biologically active compounds. The efficiency and selectivity of these transformations are critically dependent on the chosen catalytic system.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. For this compound, this reaction enables the arylation or vinylation at the 4-position of the phenyl ring. The choice of palladium catalyst and supporting ligands significantly impacts the reaction's efficiency.

While direct comparative studies on this compound are not extensively documented, valuable insights can be gleaned from studies on structurally analogous compounds. For instance, research on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids provides a useful benchmark for catalyst performance.[1]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [1]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O801885
Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O802270
Pd(PPh₃)₄ (5 mol%)Cs₂CO₃1,4-Dioxane/H₂O802080

Experimental Protocol: Suzuki-Miyaura Coupling [1]

  • To a Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), the palladium catalyst (5 mol%), and the solvent (6 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid (1.08 mmol), the base (1.972 mmol), and distilled water (1.5 mL).

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours.

  • After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_transmetallation Transmetallation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'(L2)->Ar-Ar' Reductive Elimination Ar-B(OR)2 Ar-B(OR)2 Ar'-B(OR)2(OH)- Ar'-B(OR)2(OH)- Ar-B(OR)2->Ar'-B(OR)2(OH)- Activation Base (OH-) Base (OH-) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar'-B(OR)2(OH)- G cluster_0 Catalyst Activation cluster_1 Enantioselective Hydrogenation [Ir(COD)L]+ [Ir(COD)L]+ Ir(H)2(L)+ Ir(H)2(L)+ [Ir(COD)L]+->Ir(H)2(L)+ H2 Ir(H)2(L*)+ Ir(H)2(L*)+ Ir-Substrate Complex Ir-Substrate Complex Ir(H)2(L*)+->Ir-Substrate Complex Substrate Coordination Product Product Ir-Substrate Complex->Product Hydrogenation (R)-Allylic Alcohol (R)-Allylic Alcohol (R)-Allylic Alcohol->Ir-Substrate Complex k_fast (S)-Allylic Alcohol (S)-Allylic Alcohol (S)-Allylic Alcohol->Ir-Substrate Complex k_slow

Caption: Simplified workflow for kinetic resolution via asymmetric hydrogenation.

Section 3: Heck Reaction and Buchwald-Hartwig Amination

While specific experimental data for the Heck and Buchwald-Hartwig amination of this compound is limited in the readily available literature, the general principles of these reactions are well-established and can be applied to this substrate.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [2]In the context of our target molecule, the aryl bromide could be coupled with various alkenes. The choice of phosphine ligand is crucial for catalyst stability and reactivity. [3] Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. A variety of primary and secondary amines can be used, offering a broad scope for introducing nitrogen-containing functionalities.

Due to the lack of direct comparative data for these reactions with this compound, researchers are encouraged to screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) to identify the optimal conditions for their specific application.

Conclusion

The dual functionality of this compound makes it a highly valuable and versatile building block in organic synthesis. For Suzuki-Miyaura couplings, palladium catalysts, particularly with phosphine ligands, offer reliable methods for C-C bond formation at the aryl bromide position. For the stereoselective transformation of the allylic alcohol, iridium-catalyzed asymmetric hydrogenation provides an effective means for kinetic resolution, yielding enantioenriched starting material and the corresponding chiral saturated alcohol. While specific data for Heck and Buchwald-Hartwig reactions on this substrate are sparse, the established methodologies for these transformations provide a strong starting point for catalyst screening and optimization. This guide serves as a foundational resource for researchers aiming to efficiently and selectively functionalize this important synthetic intermediate.

References

  • Benchchem. (2026). Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one.
  • Zhang, Z., et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Ehrmann, E., et al. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate.
  • MDPI. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia. (n.d.). Kinetic resolution.
  • Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center.
  • RSC Publishing. (2023). Organic & Biomolecular Chemistry.

Sources

Publish Comparison Guide: Isomeric Purity Analysis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the isomeric purity analysis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (referred to herein as BMPP ). As a chiral allylic alcohol bearing an aryl bromide, BMPP is a high-value scaffold in medicinal chemistry. Its dual functionality allows for palladium-catalyzed cross-coupling (via the Ar-Br moiety) and stereoselective functionalization of the allylic alcohol.

Because the biological activity of downstream pharmaceutical candidates often hinges on the absolute configuration of this scaffold, precise determination of Enantiomeric Excess (ee) is critical. This guide compares three analytical methodologies—Chiral HPLC , Mosher’s Ester NMR , and Chiral GC —providing validated protocols and comparative data to optimize your workflow.

Isomeric Landscape Analysis

Before selecting an analytical method, one must define the stereochemical variables.

  • Chemical Structure: this compound.

  • Chirality: The molecule possesses a single stereogenic center at C1 (the benzylic position).

  • Geometric Isomerism: The alkene moiety is a 2-methylprop-2-en-1-yl group (isopropenyl). Since the terminal carbon (C3) bears two identical hydrogen atoms, no E/Z (cis/trans) isomerism exists .

Stereochemical Visualization

The following diagram illustrates the enantiomeric relationship and the lack of geometric isomers.

Isomerism Target 1-(4-Bromophenyl)- 2-methylprop-2-en-1-ol Chirality Chiral Center (C1) (R) and (S) Enantiomers Target->Chirality Primary Analysis Target Geometry Alkene (C2=C3) Terminal =CH2 NO E/Z Isomers Target->Geometry Structural Feature Note Analytical Goal: Determine Enantiomeric Excess (ee) Chirality->Note

Figure 1: Stereochemical breakdown of BMPP confirming the focus on enantiomeric excess.

Comparative Methodology

We evaluated three primary methods for determining the ee of BMPP. The selection depends on the stage of development (Discovery vs. QC) and sample throughput requirements.

Table 1: Method Performance Matrix
FeatureMethod A: Chiral HPLC Method B: Mosher's NMR Method C: Chiral GC
Primary Utility QC / Process ValidationAbsolute Configuration / R&DHigh-Throughput Screening
Accuracy High (>99.5%)Moderate (± 2-5%)High (>99%)
Sample Prep Minimal (Dilution)Complex (Derivatization required)Moderate (Derivatization recommended)
Run Time 15–25 mins1–2 hours (prep + scan)10–20 mins
Cost per Sample Low (Solvents)High (Deuterated solvents + Reagents)Low
Limit of Detection < 0.1% impurity~2-5% impurity< 0.5% impurity

Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the industry standard for aryl-alcohol resolution. The π-π interactions between the 4-bromophenyl group and the carbamate selectors on the column provide excellent separation factors (


).
Validated Protocol
  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
    • Note: The AD-H (amylose tris(3,5-dimethylphenylcarbamate)) typically offers superior resolution for benzylic alcohols compared to cellulose variants.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).

    • Optimization: If retention is too low, reduce IPA to 5%.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the bromobenzene chromophore).[2]

  • Sample Concentration: 1.0 mg/mL in mobile phase.

Expected Results:

  • Resolution (

    
    ):  Typically > 2.0 (Baseline separation).
    
  • Elution Order: Must be determined by injecting a pure standard or via Mosher analysis (Method B). For similar 1-aryl-allylic alcohols, the (R)-enantiomer often elutes first on AD-H columns, but this must be empirically verified .

Pro-Tip: The 4-bromo substituent significantly increases retention time compared to the unsubstituted phenyl analog due to increased lipophilicity and specific halogen-bonding interactions with the stationary phase.

Method B: 1H-NMR with Mosher's Acid (Absolute Configuration)

Rationale: When reference standards are unavailable, NMR analysis of diastereomeric esters derived from Mosher's acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) allows for the assignment of absolute configuration (R or S) and an estimation of ee.
Workflow Mechanism

Reaction of BMPP with (R)-MTPA-Cl yields (S)-MTPA esters. The anisotropic shielding effect of the Mosher phenyl group causes predictable chemical shift differences (


) for protons near the chiral center.

Mosher Start Racemic or Enriched BMPP (Alcohol) Reagent React with (R)-MTPA-Cl Start->Reagent Product Diastereomeric Esters (S)-MTPA-BMPP Reagent->Product Analysis 1H-NMR Analysis Compare Chemical Shifts Product->Analysis Result Result: % ee and (R)/(S) Assignment Analysis->Result Calculate ee Assign Config

Figure 2: Mosher's ester derivatization workflow for absolute configuration assignment.

Experimental Protocol
  • Derivatization: In a clean vial, mix:

    • 10 mg BMPP

    • 15 mg (R)-(-)-MTPA-Cl

    • 0.5 mL Pyridine-

      
       (acts as solvent and base)
      
  • Incubation: Shake at room temperature for 15 minutes. Reaction is usually instantaneous.

  • Analysis: Transfer directly to an NMR tube.

  • Key Signals:

    • Monitor the Methine Proton (H1) :

      
       ppm.
      
    • Monitor the Methyl Group (C2-Me) :

      
       ppm.
      
    • The diastereomers will show distinct doublets (or singlets) for these protons. Integration of these split peaks provides the ratio.

Method C: Chiral GC (High Throughput)

Rationale: For process monitoring where water content is low and speed is critical, Gas Chromatography is viable. However, the free hydroxyl group can cause peak tailing.

Validated Protocol
  • Derivatization (Recommended): Acetylation. Treat BMPP with Acetic Anhydride/Pyridine (1:1) for 10 mins. This improves peak shape and volatility.

  • Column: Cyclodextrin-based phase (e.g., Agilent CP-Chirasil-Dex CB or Restek Rt-

    
    DEXsa).
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 mins.

  • Detection: FID @ 250°C.

Advantages:

  • Excellent for separating the 4-Bromophenyl regioisomers if the starting material was impure.

  • Lower solvent consumption than HPLC.

References

  • Vertex AI Search. (2025). Synthesis and crystallographic analysis of (E)-1-(4-Bromophenyl)but-2-en-1-one. National Institutes of Health (PMC). Link

  • Phenomenex. (2025).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Trade Science Inc. (2007). Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal. Link

  • Royal Society of Chemistry. (2013).[2] Supplementary Information: Enantiomeric excess determination of (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone via Chiralpak AD. Green Chemistry. Link

  • Sigma-Aldrich. (2025). Basics of Chiral HPLC and Cyclodextrin Bonded Phases. Sigma-Aldrich Technical Library. Link

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Safety Operating Guide

Strategic Disposal Protocol for 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final disposition of a compound, particularly a novel or sparsely documented one like 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol, is a critical phase that defines the safety, compliance, and integrity of our laboratory operations. This guide provides a comprehensive, technically grounded framework for the proper disposal of this specific brominated organic compound, moving beyond a simple checklist to instill a deep understanding of the principles at play.

The toxicological properties of this compound have not been fully investigated, a common scenario for research-grade materials.[1] This lack of complete data necessitates a conservative approach, treating the substance as potentially harmful and irritating to the mucous membranes and upper respiratory tract.[1] Our disposal strategy is therefore built on a foundation of proactive risk mitigation and adherence to established best practices for halogenated organic compounds.

Hazard Characterization and Core Principles

This compound is a halogenated organic compound. The presence of a carbon-bromine bond places it into a specific category of chemical waste that cannot be disposed of via standard drains or mixed with non-halogenated organic solvents.[2][3] The primary reason for this segregation is the downstream treatment process. Halogenated wastes are typically managed via high-temperature incineration in specialized facilities equipped with afterburners and scrubbers.[1][4] This equipment is essential to neutralize the acidic and toxic fumes (such as hydrogen bromide) that are generated upon combustion, protecting our environment from the release of halogenated pollutants and acid rain precursors.[4][5]

Mixing this waste stream with non-halogenated solvents needlessly contaminates the entire volume, escalating disposal costs and environmental burden, as the entire mixture must then be treated as halogenated waste.[3]

Table 1: Key Compound Data and Hazard Summary

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₀H₁₁BrO[6]
Molecular Weight 227.10 g/mol [6]
Known Hazards Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[1]Matrix Scientific SDS[1]
Toxicological Data To the best of our knowledge, the toxicological properties have not been fully investigated or determined.[1]Matrix Scientific SDS[1]
Waste Category Halogenated Organic Waste[2]

Immediate Safety and Handling for Disposal Operations

Before initiating any disposal-related tasks, ensure all necessary personal protective equipment (PPE) is in use. The causality is direct: proper PPE is the primary barrier preventing chemical exposure during waste handling and consolidation.

Required PPE:

  • Eye Protection: Wear protective safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][7]

  • Body Protection: A fully-buttoned laboratory coat is mandatory. For larger quantities or in case of spills, chemical-resistant boots and additional protective clothing may be necessary.[1]

Engineering Controls: All handling of this compound, including transfer to a waste container, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[1][7] Ensure a safety shower and eye wash station are readily available.[1]

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."[2] This compound and any solvents (like dichloromethane or chloroform) used to rinse its container must be collected here.

  • Causality: As established, this segregation is crucial for proper end-stage treatment at a licensed hazardous waste facility and prevents the costly contamination of non-halogenated waste streams.[2][3]

Step 2: Container Selection and Labeling

  • Action: Use a sealable, airtight, and compatible waste container.[7] The container must be in good condition with a secure, threaded cap. Before adding any waste, label the container clearly with "Hazardous Waste," "Halogenated Organic Solvents," and list the full chemical name of each component, including "this compound."[8] Do not use abbreviations or chemical formulas on the primary label.[8]

  • Causality: Proper containment prevents the release of vapors.[7] Accurate and complete labeling is a regulatory requirement and ensures that waste handlers are fully aware of the container's contents, preventing dangerous accidental mixing and ensuring correct disposal routing.

Step 3: Waste Collection and Consolidation

  • Action: In a chemical fume hood, carefully transfer the waste material into the designated halogenated waste container. If the compound is a solid, it can be scooped. If it is a liquid or in solution, it can be poured.[1] For residual amounts in laboratory glassware, rinse the glassware with a minimal amount of a compatible halogenated or combustible solvent (e.g., methanol, ethanol) and pour the rinsate into the halogenated waste container.

  • Causality: The primary disposal route for this compound is incineration.[1] Dissolving it in a combustible solvent facilitates this process. Collecting rinsate ensures that trace amounts of the chemical are also captured and treated appropriately.

Step 4: Temporary Storage

  • Action: Keep the waste container tightly closed when not in use.[1][8] Store the container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, alkali metals, and amines.[7]

  • Causality: Secure storage minimizes the risk of spills, leaks, and reactions with other chemicals. Secondary containment provides an essential safeguard in the event of a primary container failure.

Step 5: Final Disposal

  • Action: Once the container is full or is no longer being used, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Causality: Disposal of regulated hazardous waste is a specialized, legally controlled process.[4][10] Licensed facilities have the verified engineering controls and permits required to safely and effectively destroy halogenated organic compounds in compliance with all federal, state, and local laws.[1]

Spill and Decontamination Procedures

Small Spills: For a small spill contained within a chemical fume hood, absorb the material with an inert, dry absorbent like sand, earth, or a universal binding agent.[11][12] Scoop the absorbed material into a labeled container for hazardous waste disposal.[1][7] Ventilate the area and wash the spill surface thoroughly after pickup is complete.[1]

Large Spills: In the event of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's EHS or emergency response team.[7]

Glassware Decontamination: Glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol). The initial rinsate must be collected as halogenated hazardous waste. Subsequent rinses with soap and water can then be performed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound hazard_id Step 1: Hazard Identification - Is it a Halogenated Organic? start->hazard_id is_halogenated YES (Contains Bromine) hazard_id->is_halogenated segregate Step 2: Segregate Waste - Place in dedicated 'Halogenated Waste' stream is_halogenated->segregate Proceed container Step 3: Containerize & Label - Use compatible, sealed container - Label with full chemical names segregate->container storage Step 4: Temporary Storage - Cool, dry, ventilated area - Secondary containment container->storage pickup Step 5: Final Disposal - Contact EHS for pickup - Transfer to licensed facility storage->pickup end Compliant Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

  • Styrene Monomer: Safe Handling Guide. Plastics Europe. [Link]

  • Bromine: incident management. GOV.UK. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • 1-(4-Bromophenyl)prop-2-yn-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Bromophenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 4'-Methylpropiophenone. [Link]

  • Standard Operating Procedure for Bromine. Washington State University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • Styrene - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Toxicological Data for Class 3 Solvents. U.S. Food & Drug Administration. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • Bromine water - disposal discussion. Chemtalk Science Forum. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safety Data Sheet: Styrene. Carl ROTH. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Bromide Removal from Water. Ecolab. [Link]

  • Protective measures relating to the handling of styrene. DGUV. [Link]

  • Safe handling and storage of styrene monomer. Slideshare. [Link]

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  • 2-(4-Bromophenyl)-2-methylpropionic acid. Chemsrc. [Link]

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Personal protective equipment for handling 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

This guide provides comprehensive safety and logistical information for the handling of this compound, a substituted allyl alcohol. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes critical safety data from structurally analogous compounds, namely substituted bromophenyl derivatives and allyl alcohols. This approach, grounded in established principles of chemical safety, is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and mitigate potential risks.

Hazard Analysis: A Synthesis of Structural Analogs

The toxicological properties of this compound have not been fully investigated. Therefore, a conservative approach to handling is imperative, treating the compound as potentially hazardous. Our assessment is based on the known hazards of its core structural components: the bromophenyl group and the allyl alcohol functional group.

  • Bromophenyl Moiety: Compounds containing a bromophenyl group are known to cause skin and eye irritation.[1] Some may also be harmful if swallowed.[1]

  • Allyl Alcohol Functional Group: Allyl alcohols as a class are associated with significant health risks. They are often toxic and can be fatal if they come into contact with the skin.[2] They are also known to cause serious eye irritation and may cause respiratory irritation.[2][3][4] Furthermore, many allyl alcohols are flammable liquids and vapors.[3][5]

Based on this analysis, this compound should be handled as a substance that is potentially toxic, a skin and eye irritant, and a respiratory irritant.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (small quantities) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood
Solution Preparation and Reactions Chemical safety gogglesNitrile gloves (consider double-gloving)Flame-resistant laboratory coatRequired if there is a risk of aerosol generation or if work is not performed in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Large-Scale Operations or Spills Face shield and chemical safety gogglesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a flame-resistant laboratory coatNIOSH-approved full-face respirator with an organic vapor cartridge.[6]

Rationale for PPE Selection:

  • Eye and Face Protection: Given the potential for serious eye irritation, robust eye protection is crucial.[3][4] Safety glasses with side shields offer a baseline level of protection, while chemical safety goggles provide a seal around the eyes to guard against splashes. A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.[7]

  • Hand Protection: The potential for dermal toxicity and skin irritation necessitates the use of appropriate gloves.[2][8] Nitrile gloves offer good resistance to a range of chemicals.[9] For prolonged or large-volume work, double-gloving or the use of more robust gloves like butyl rubber is recommended.

  • Body Protection: A laboratory coat is a fundamental requirement to protect against skin contact and contamination of personal clothing.[8][9] For procedures involving larger quantities or a higher risk of fire, a flame-resistant lab coat is essential.[8]

  • Respiratory Protection: Due to the potential for respiratory irritation, all work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfer, and reaction setup, must be performed in a properly functioning chemical fume hood.[7][9]

  • Ventilation: Ensure adequate general laboratory ventilation.[10]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[10]

Weighing and Transfer Workflow

The following diagram illustrates the recommended workflow for safely weighing and transferring the compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Next weigh Weigh Compound on Analytical Balance prep_hood->weigh Proceed transfer Carefully Transfer to Reaction Vessel weigh->transfer Next dissolve Add Solvent and Dissolve transfer->dissolve Next clean_spatula Decontaminate Spatula and Weighing Paper dissolve->clean_spatula After Use dispose Dispose of Contaminated Materials in Designated Waste Container clean_spatula->dispose Next clean_area Wipe Down Work Area dispose->clean_area Final Step

Caption: Workflow for weighing and transferring this compound.

General Handling Practices
  • Always treat this compound as a hazardous substance.[8]

  • Avoid direct contact with skin, eyes, and clothing.[11]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][13] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[10] Absorb the spill with an inert material such as vermiculite, sand, or earth and place it in a sealed container for disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is essential to protect both personnel and the environment.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be placed in a designated and clearly labeled hazardous waste container.[9]

  • Unused Compound and Solutions: Unused compound and solutions containing it should be disposed of as hazardous chemical waste.[9] Due to the presence of bromine, this waste should be segregated into a container for halogenated organic waste.[9]

  • Institutional Guidelines: Always follow your institution's specific waste disposal protocols.[9]

By adhering to the guidelines outlined in this document, researchers can work safely with this compound, fostering a culture of safety and scientific excellence.

References

  • Allyl alcohol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • Material Safety Data Sheet - Allyl alcohol. (2005, March 1). Cole-Parmer. Retrieved from [Link]

  • Safety in Organic Chemistry Laboratory. (n.d.). TigerWeb. Retrieved from [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. Retrieved from [Link]

  • 1-(4-Bromophenyl)-2-methylpropan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • ICSC 0095 - ALLYL ALCOHOL. (n.d.). INCHEM. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.